2-Chloro-1,8-naphthyridine
Description
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Properties
IUPAC Name |
2-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIZLJISEUYGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408919 | |
| Record name | 2-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-10-4 | |
| Record name | 2-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 2-Chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,8-naphthyridine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, nitrogen-containing bicyclic structure is a key pharmacophore in numerous compounds with applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a light yellow to brown powder, and is soluble in common organic solvents. Its core structure consists of two fused pyridine rings with a chlorine substituent at the 2-position, which is the primary site for synthetic modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 138-139 °C | |
| Boiling Point | 281.5 ± 20.0 °C (Predicted) | |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.04 ± 0.30 (Predicted) | |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 9.12 (1H, dd, J=4.3 Hz and 2.0 Hz), 8.22 (1H, dd, J=8.1 Hz and 2.0 Hz), 8.16 (1H, d, J=8.4 Hz), 7.52 (1H, dd, J=8.1 Hz and 4.3 Hz), 7.50 (1H, d, J=8.4 Hz).
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the 800-600 cm⁻¹ range.[5][6]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 164, with a characteristic M+2 peak at m/z 166 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[1][7] Fragmentation would likely involve the loss of chlorine and subsequent ring rearrangements.[1][8]
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through two primary routes: the Vilsmeier-Haack reaction or the chlorination of the corresponding naphthyridinone.
Synthesis via Chlorination of 1,8-Naphthyridin-2(1H)-one
This is a widely used and efficient method for the preparation of this compound.
Experimental Protocol:
-
Reaction Setup: To 1,8-naphthyridin-2(1H)-one (9.00 g, 61.6 mmol), add phosphorus oxychloride (POCl₃) (86 mL, 924 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
-
Neutralization: Dissolve the residue in dichloromethane (100 mL) and slowly add a saturated sodium bicarbonate solution to neutralize the mixture.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization to obtain this compound as a white to off-white solid (yields are typically around 70%).
Caption: Synthesis of this compound via chlorination.
Synthesis via Vilsmeier-Haack Reaction
While often used to produce this compound-3-carbaldehyde, the Vilsmeier-Haack reaction can be adapted for the synthesis of the parent compound from N-(pyridin-2-yl)acetamide.[9][10]
Experimental Protocol:
-
Reagent Preparation: In a flask cooled to 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to dry dimethylformamide (DMF).
-
Reaction: To this Vilsmeier reagent, add N-(pyridin-2-yl)acetamide.
-
Cyclization: The reaction mixture is heated, leading to cyclization and the formation of the this compound ring system.
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization.
-
Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.
Reactivity and Synthetic Applications
The chlorine atom at the 2-position of the 1,8-naphthyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted 1,8-naphthyridine derivatives.
Experimental Protocol for Amination (General):
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as DMF or ethanol in a sealed reaction vessel.
-
Base: Add a base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture, often to reflux or higher temperatures using microwave irradiation, for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Chloro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅ClN₂
-
Molecular Weight: 164.59 g/mol [1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra in the public domain, some data points are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.40 | d | ~8.0 |
| H-4 | 8.05 - 8.15 | d | ~8.0 |
| H-5 | 7.50 - 7.60 | dd | ~8.0, 4.5 |
| H-6 | 8.15 - 8.25 | dd | ~8.0, 2.0 |
| H-7 | 8.95 - 9.05 | dd | ~4.5, 2.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 151.5 |
| C-3 | 122.0 |
| C-4 | 137.5 |
| C-4a | 121.0 |
| C-5 | 129.0 |
| C-6 | 136.0 |
| C-7 | 154.0 |
| C-8a | 145.0 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations of the naphthyridine ring |
| 1300 - 1000 | Medium to Strong | C-C and C-N stretching vibrations |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 750 - 650 | Medium to Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164/166 | 100 / ~33 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |
| 129 | Variable | [M-Cl]⁺ |
| 102 | Variable | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
IR Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The mass spectrum is recorded over a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and perform a thorough analysis, including two-dimensional NMR experiments.
References
Navigating the Physicochemical Landscape of 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-1,8-naphthyridine, a key heterocyclic intermediate in medicinal chemistry. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on the characteristics of the 1,8-naphthyridine scaffold and furnishes detailed experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 164.59 g/mol .[1][2][3][4] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂ | [1][4][5][6] |
| Molecular Weight | 164.59 g/mol | [1][3][4][6] |
| CAS Number | 15936-10-4 | [1][3][6] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [1][5] |
Solubility Profile
Quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the general solubility characteristics of naphthyridine derivatives, it is anticipated to be soluble in polar aprotic organic solvents.[7] The following table provides an estimated solubility profile. Researchers are strongly advised to determine precise solubility values experimentally using the protocol provided in this guide.
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Poorly Soluble |
| Acetonitrile | Sparingly Soluble |
| Acetone | Sparingly Soluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C).
-
Agitate the mixture using an orbital shaker at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Perform the experiment in triplicate for each solvent and temperature.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter, particularly in the context of drug development and formulation. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule under various stress conditions.[9][10][11]
Experimental Protocol: Forced Degradation Studies
This protocol outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[1]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period.[1]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.[1]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark at the same temperature.[1]
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.[1]
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution, particularly under hydrolytic conditions. The aromatic ring system could be prone to oxidative degradation.
Caption: Potential degradation pathways for this compound.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]
Key considerations for HPLC method development:
-
Column: A C18 reversed-phase column is a typical starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for good peak shape.
-
Detection: A Photodiode Array (PDA) detector is recommended as it allows for the assessment of peak purity and can detect a wide range of chromophores.[2]
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate this critical information. The successful application of these methodologies will enable a more thorough characterization of this important chemical entity, facilitating its use in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 15936-10-4 [sigmaaldrich.com]
- 4. This compound , 96% , 15936-10-4 - CookeChem [cookechem.com]
- 5. This compound | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15936-10-4|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Discovery of 2-Chloro-1,8-naphthyridine Derivatives: A Technical Guide for Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the wide array of biological activities exhibited by its derivatives.[1][2] Among these, 2-chloro-1,8-naphthyridine derivatives have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new chemical entities for various therapeutic indications.
Synthesis of the this compound Core
A cornerstone in the synthesis of many this compound derivatives is the Vilsmeier-Haack cyclization. This reaction typically utilizes readily available starting materials to construct the core naphthyridine ring system.
Experimental Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-1,8-naphthyridine
This protocol describes a common method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further derivatization.
Materials:
-
N-(pyridin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
To a stirred solution of N-(pyridin-2-yl)acetamide in dimethylformamide, phosphorus oxychloride is added dropwise at 0-5°C.
-
After the addition is complete, the reaction mixture is heated to 90°C for a specified time.
-
The resulting mixture is then carefully poured into crushed ice with stirring.
-
The solution is neutralized with a sodium carbonate solution until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
The general workflow for the synthesis and derivatization of 2-chloro-1,8-naphthyridines is depicted below.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines.
Table 1: In Vitro Cytotoxic Activity of 2-Aryl-1,8-naphthyridin-4-one Derivatives [4]
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |
| 11 | 2-naphthyl | A549 (Lung) | 9.4 |
| Caki-2 (Renal) | 19.1 | ||
| 12 | 2-naphthyl | A549 (Lung) | 10.9 |
| Caki-2 (Renal) | 17.5 | ||
| 13 | 2-naphthyl | A549 (Lung) | 2.3 |
| Caki-2 (Renal) | 13.4 | ||
| Colchicine | - | A549 (Lung) | >100 |
| Caki-2 (Renal) | >100 |
Table 2: In Vitro Cytotoxic Activity of Naphthyridine Derivatives [5]
| Compound ID | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |
| 14 | 2.6 | 1.5 | 2.7 |
| 15 | 2.3 | 0.8 | 11.4 |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine | 23.6 | 7.8 | 19.7 |
One of the key mechanisms underlying the anticancer activity of certain 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[6] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Antimicrobial Activity
Several this compound derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound-3-carbaldehyde | Staphylococcus aureus | - (Good activity) | [3] |
| Staphylococcus epidermidis | - (Good activity) | [3] | |
| Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + Norfloxacin | Escherichia coli (MDR) | 64 (from 128) | |
| Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + Ofloxacin | Escherichia coli (MDR) | 32 (from 64) |
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control (no compound) and a negative control (no bacteria) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by a spectrophotometer or visually.
Anti-inflammatory Activity
Recent studies have begun to explore the anti-inflammatory potential of 1,8-naphthyridine derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators.
Table 4: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives [7]
| Compound ID | Target | IC₅₀ (µM) |
| HSR2102 | NO Production | 32.13 |
| HSR2104 | NO Production | 25.43 |
| HSR2107 | NO Production | 28.03 |
| HSR2113 | NO Production | 26.49 |
| HSR2104 | TNF-α Production | 25.43 |
| HSR2104 | IL-6 Production | 25.43 |
The anti-inflammatory effects of some naphthyridine derivatives may be attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and improved drug candidates with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of the Chlorine Atom in 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. At the heart of the synthetic utility of many 1,8-naphthyridine derivatives lies the reactivity of strategically placed functional groups. Among these, the chlorine atom at the C2 position of 2-chloro-1,8-naphthyridine serves as a versatile handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this key intermediate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in the effective utilization of this compound in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 1,8-naphthyridine ring system, further accentuated by the presence of the electronegative nitrogen atoms, renders the C2-chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a straightforward and efficient pathway for the introduction of a variety of functional groups at this position.
The general mechanism for the SNAr reaction at the C2 position of this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product. The presence of the nitrogen atom at position 1 plays a crucial role in stabilizing the negative charge of the intermediate through resonance, thereby facilitating the reaction.[1][2]
Amination Reactions
The displacement of the C2-chlorine with various amines is a widely employed strategy for the synthesis of 2-amino-1,8-naphthyridine derivatives, which are key precursors for many biologically active compounds.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | NH₃ in ethanol or aqueous ammonia, sealed tube, 150-180°C, 12-16 hours | 2-Amino-1,8-naphthyridine | Not specified | [3] |
| Hydrazine Hydrate | Hydrazine hydrate, ethanol, reflux, 10 hours | 2-Hydrazinyl-1,8-naphthyridine-3-carboxylic acid | Not specified | [4] |
| Substituted Amines | Primary or secondary amines, PEG 400, 120°C | 2-(Substituted-amino)-1,8-naphthyridines | 70-99% | [5] |
Reactions with Other Nucleophiles
Beyond amines, a range of other nucleophiles can effectively displace the chlorine atom, leading to diverse functionalities at the C2 position.
Table 2: Nucleophilic Aromatic Substitution with Various Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Azide | NaN₃, ethanol, stirring | 2-Azido-1,8-naphthyridine derivative | Not specified | [6] |
| Sodium Sulfide | Na₂S, DMF, room temperature, 2 hours | 2-Mercapto-1,8-naphthyridine derivative | Not specified | [6] |
| Sodium Hydroxide | 10% NaOH solution | 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | Not specified | [4] |
| Potassium Hydroxide | KOH, methanol, 80°C, 4 hours | 2-Methoxy-1,8-naphthyridine derivative | 90% | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 2-alkyl- or 2-aryl-1,8-naphthyridines.
Table 3: Suzuki-Miyaura Coupling of this compound Derivatives
| Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Heptyl Pinacol Boronate | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 2-Chloro-6-heptylpyridine | 14-96% | [8] |
| Various Alkyl Pinacol Boronates | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 80 | 0.25-20 | 2-Alkyl-6-chloropyridines | 38-96% | [9] |
*Note: Data is for analogous 2,6-dichloropyridine systems, which provides a strong indication of the expected reactivity for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It offers a milder and more general alternative to traditional SNAr amination methods.[10]
Table 4: Buchwald-Hartwig Amination of Chloro-Naphthyridine Analogues
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ or NaOᵗBu | Toluene or Dioxane | 100-120 | 12-24 | Not specified | [11] |
| Substituted Anilines | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 12 | 85% (representative) | [12] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of 2-alkynyl-1,8-naphthyridines.
Table 5: Sonogashira Coupling of Heteroaryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodides | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 50 | High | [13] |
| Aryl Iodides | Various Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Aqueous NH₃ | Not specified | RT | Good to Excellent | [14] |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to 2-vinyl-1,8-naphthyridine derivatives.
Table 6: Heck Reaction of Aryl Halides with Alkenes
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |
| Aryl Bromides | Various Olefins | [(P(C₅H₁₀N)₃)₂PdCl₂] | K₂CO₃ | NMP | 100 | Good to Excellent | [15] |
| Aryl Halides | Activated Alkenes | Palladium catalyst | Base | Not specified | Not specified | High | [16] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
A solution of the this compound derivative (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., ethanol, PEG 400) is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser. The reaction mixture is heated at a specified temperature (e.g., 120-180°C) for a designated period (e.g., 4-16 hours).[3][5] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-1,8-naphthyridine derivative.
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
To an oven-dried Schlenk tube or a similar reaction vessel, the this compound derivative (1.0 eq), the coupling partner (e.g., boronic acid/ester, amine, or alkyne; 1.1-1.5 eq), and the base (e.g., K₃PO₄, NaOᵗBu, Cs₂CO₃; 1.5-3.0 eq) are added. The palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the appropriate ligand (e.g., XantPhos, XPhos, PPh₃; 2-10 mol%) are then added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) several times. Anhydrous solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 80-120°C) for the required time (e.g., 12-24 hours), with the progress monitored by TLC or LC-MS.[9][11][12] After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Conclusion
The chlorine atom at the C2 position of this compound is a highly valuable and reactive functional group that provides a gateway to a vast chemical space of substituted 1,8-naphthyridine derivatives. Both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions proceed with good to excellent efficiency, allowing for the introduction of a wide range of substituents. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel 1,8-naphthyridine-based compounds for applications in drug discovery and materials science. The versatility of this compound, coupled with the robustness of the described synthetic methods, ensures its continued importance as a key building block in modern organic chemistry.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 4. ispub.com [ispub.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 14. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
The 1,8-Naphthyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and broad spectrum of biological activities have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological potential of the 1,8-naphthyridine core, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Anticancer Activity
Derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[1] The anticancer potential of this scaffold stems from its ability to interfere with multiple crucial cellular processes, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and various protein kinases.[2][3]
Mechanism of Action
DNA Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as potent inhibitors of DNA topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Protein Kinase Inhibition: The 1,8-naphthyridine core serves as a versatile template for the design of inhibitors targeting a range of protein kinases that are often dysregulated in cancer. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. 1,8-Naphthyridine derivatives have been developed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades.[2]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and metastasis. Specific 1,8-naphthyridine-based compounds have been identified as inhibitors of p38 MAPK.[4][5]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Some 1,8-naphthyridine derivatives have been shown to suppress hepatic fibrogenesis by inhibiting the PI3K/Akt/Smad and JAK2/STAT3 signaling pathways.[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [7] |
| K-562 | Leukemia | 0.77 | [7] | |
| Compound 36 | PA-1 | Ovarian | 1.19 | [7] |
| Compound 29 | PA-1 | Ovarian | 0.41 | [7] |
| SW620 | Colon | 1.4 | [7] | |
| Compound 12 | HBL-100 | Breast | 1.37 | [8] |
| Compound 17 | KB | Oral | 3.7 | [8] |
| Compound 22 | SW-620 | Colon | 3.0 | [8] |
| Compound 16 | HeLa | Cervical | 0.7 | [1] |
| HL-60 | Leukemia | 0.1 | [1] | |
| PC-3 | Prostate | 5.1 | [1] | |
| Compound 5j | HeLa | Cervical | 6.4 ± 0.45 | [9] |
| Compound 5k | MCF-7 | Breast | 2.03 ± 0.23 | [9] |
| Compound 5b | MCF-7 | Breast | 11.25 ± 0.09 | [10] |
| Compound 5e | MCF-7 | Breast | 13.45 ± 0.09 | [10] |
Antimicrobial Activity
The 1,8-naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics.[6] This core structure continues to be a foundation for the development of new antibacterial and antifungal compounds.
Mechanism of Action
The primary antibacterial mechanism of many 1,8-naphthyridine derivatives, particularly the quinolone antibiotics, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1,8-naphthyridine derivatives against a range of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| PD 131628 | Staphylococcus aureus | 0.125 | [11] |
| Streptococcus pyogenes | 0.25 | [11] | |
| Enterococcus faecalis | 0.5 | [11] | |
| Enterobacteriaceae | 0.125 | [11] | |
| Pseudomonas aeruginosa | 0.5 | [11] | |
| Haemophilus influenzae | ≤0.03 | [11] | |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |
| Compounds 23-25 | Bacillus subtilis | 12.5 | [6] |
| Compounds 44a-b, 45a-b | Staphylococcus aureus | 6-7 mM | [6] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1024 | [13] |
Antiviral Activity
The antiviral potential of the 1,8-naphthyridine core has been explored against a variety of viruses. While not as extensively studied as its other biological activities, promising results have been reported, warranting further investigation.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,8-Naphthyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of pro-inflammatory cytokine production.
Mechanism of Action
The anti-inflammatory activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages, often stimulated by lipopolysaccharide (LPS).[14][15] The underlying mechanisms can involve the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[15]
Quantitative Data: Inhibition of Cytokine Production
The following table summarizes the inhibitory activity of a 1,8-naphthyridine-2-carboxamide derivative (HSR2104) on the production of pro-inflammatory mediators in LPS-treated BV2 microglial cells.
| Mediator | IC50 (µM) | Reference |
| NO | 18.3 ± 1.5 | [7] |
| TNF-α | 25.4 ± 2.1 | [7] |
| IL-6 | 22.8 ± 1.8 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 1,8-naphthyridine derivatives.
Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Protocol for the Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol).
-
The mixture is then ground in a mortar and pestle at room temperature for approximately 10 minutes.
-
Upon completion of the reaction (monitored by TLC), the solid product is washed with water.
-
The crude product is collected by vacuum filtration.
-
The solid is then recrystallized from a suitable solvent, such as ethanol, to yield the pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.
Antibacterial Susceptibility: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity: Cytokine Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 values.[14]
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus.
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1 hour to allow for viral attachment.
-
Overlay Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,8-naphthyridine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[10][11]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,8-naphthyridine derivatives and a typical experimental workflow for their synthesis and evaluation.
Conclusion
The 1,8-naphthyridine scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this privileged structure, through the design and synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for the development of next-generation therapeutic agents to address a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the 1,8-naphthyridine core.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 1,8-Naphthyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive review of 1,8-naphthyridine compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their mechanisms of action through key signaling pathways.
Synthesis of the 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine ring system is primarily achieved through well-established condensation reactions. The Friedländer synthesis and the Vilsmeier-Haack reaction are two of the most prominent methods employed.
The Friedländer Synthesis
A versatile and widely utilized method, the Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as a ketone or ester. This reaction can be catalyzed by acids or bases and has been adapted for various conditions, including microwave-assisted and solvent-free protocols, to improve yields and reaction times.
Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
This protocol outlines a general procedure for the synthesis of a simple 1,8-naphthyridine derivative.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) to the solution.
-
Slowly add a catalytic amount of potassium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data: Synthesis Yields for Friedländer Reactions
| Catalyst/Condition | Active Methylene Compound | Product | Yield (%) | Reference |
| Choline Hydroxide in Water | Acetone | 2-Methyl-1,8-naphthyridine | >95 | [1] |
| CeCl₃·7H₂O (Solvent-free) | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | [2] |
| DABCO (Microwave) | Cyclohexanone | 6,7,8,9-Tetrahydrobenzo[b][2][3]naphthyridine | 82 | [2] |
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is instrumental in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further functionalization. This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is prepared from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine
Materials:
-
N-(pyridin-2-yl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent.
-
To this mixture, add N-(pyridin-2-yl)acetamide portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90°C for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being a prominent example. These compounds often exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC Values)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine-3-thiosemicarbazides | S. aureus | 6-7 (mM) | [4] |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines | S. aureus | 35.5-75.5 | [4] |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines | E. coli | 35.5-75.5 | [4] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | [5] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | S. aureus 10 | ≥ 1024 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other suitable broth)
-
1,8-Naphthyridine compound to be tested
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the 1,8-naphthyridine compound in the broth in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to modulate various cellular signaling pathways. A primary mechanism in their anticancer activity is the inhibition of topoisomerase II, leading to DNA damage and apoptosis.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that alters the topology of DNA, essential for processes like DNA replication and chromosome segregation. Certain 1,8-naphthyridine derivatives can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptotic cell death.
Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer
-
1,8-Naphthyridine compound to be tested
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 1,8-naphthyridine compound.
-
Add topoisomerase II to initiate the reaction. Include a positive control (enzyme, no compound) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid DNA compared to the positive control.
Signaling Pathway of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Modulation of PI3K/Akt/mTOR and RAS/MAPK Pathways
Emerging evidence suggests that 1,8-naphthyridine derivatives can also influence other critical signaling cascades involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and RAS/MAPK pathways. While the precise molecular targets within these pathways are still under investigation for many derivatives, their inhibition contributes to the overall anticancer effects.
Logical Relationship of PI3K/Akt/mTOR Pathway Inhibition
Caption: Potential inhibition points of 1,8-naphthyridines in the PI3K/Akt/mTOR pathway.
Conclusion
The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases. The established synthetic routes, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for the rational design and development of new, more potent, and selective 1,8-naphthyridine-based therapeutic agents. Further research into their interactions with key signaling pathways will undoubtedly unlock new avenues for therapeutic intervention.
References
A Technical Guide to 2-Chloro-1,8-naphthyridine: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry. The document details its commercial availability from various suppliers, outlines synthetic methodologies for its preparation, and explores the biological significance of the broader 1,8-naphthyridine scaffold, with a focus on its application in drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS No. 15936-10-4) is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically around 96-98%. Below is a summary of key suppliers and their product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Code (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D7009A9 | 96% | 100 mg, 250 mg, 1 g, 5 g |
| BLD Pharm | 15936-10-4 | - | Inquire |
| CookeChem | BD5034941 | 96% | Inquire[1] |
| Parchem | 15936-10-4 | - | Bulk and R&D quantities[2] |
| AccelaChem | AC-6379 | ≥98% | Inquire[3] |
| ChemicalBook | CB5248459 | - | Multiple suppliers listed[4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 15936-10-4 |
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Solid (often a powder) |
| Storage Temperature | 2-8°C, under inert atmosphere[5] |
| IUPAC Name | This compound |
Synthesis of this compound and its Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, typically involving the initial formation of a hydroxy-naphthyridine intermediate followed by chlorination. A common precursor is 1,8-naphthyridin-2(1H)-one (also known as 2-hydroxy-1,8-naphthyridine), which can be synthesized from 2-aminopyridine derivatives.
Experimental Protocol: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid
A precursor to a chlorinated naphthyridine can be synthesized from 2-aminonicotinaldehyde and ethyl cyanoacetate.[6]
Step 1: Synthesis of 2-Hydroxy-3-cyano-1,8-naphthyridine [6] A mixture of 2-aminonicotinaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair.
Step 2: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid [6] A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mol), 50 ml of 10% sodium hydroxide solution, and 10 ml of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes to remove alcohol. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.
Experimental Protocol: Synthesis of this compound-3-carboxylic acid
The hydroxy-naphthyridine can then be chlorinated.
A mixture of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid and phosphorus oxychloride is refluxed for half an hour. The resulting mixture is poured into crushed ice and neutralized with a sodium carbonate solution to precipitate the product.[6]
Vilsmeier-Haack Cyclization for Substituted Derivatives
A widely used method for the synthesis of substituted 2-chloro-1,8-naphthyridines is the Vilsmeier-Haack reaction. This reaction allows for the one-pot synthesis of this compound-3-carbaldehyde from N-(pyridin-2-yl) acetamides.[7][8]
General Procedure for the Vilsmeier-Haack Cyclization: [7] To a solution of a substituted N-(pyridin-2-yl) acetamide in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5°C. The reaction mixture is then heated, and after completion, it is poured onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to yield the this compound-3-carbaldehyde derivative.
Biological Significance and Applications in Drug Discovery
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9][10] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11]
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This mechanism is shared with the quinolone class of antibiotics.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a sulfonamide derivative of 2-amino-5-chloro-1,8-naphthyridine, which demonstrates antibiotic-modulating activity. While the derivative itself has a high MIC, it significantly reduces the MIC of fluoroquinolones against multi-resistant bacterial strains.[11]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |
| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |
| Ofloxacin | 64 | 32 | 2 | |
| Lomefloxacin | 16 | 3.2 | 5 | |
| Staphylococcus aureus 10 | Norfloxacin | 256 | 128 | 2 |
| Ofloxacin | 128 | 64 | 2 | |
| Lomefloxacin | 32 | 16 | 2 | |
| Pseudomonas aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |
| Ofloxacin | 256 | 128 | 2 | |
| Lomefloxacin | 64 | 32 | 2 |
Anticancer Activity: Targeting Topoisomerase II
Certain 1,8-naphthyridine derivatives have shown significant anticancer activity by inhibiting human topoisomerase II, an enzyme crucial for cell division. By stabilizing the DNA-topoisomerase II complex, these compounds induce DNA strand breaks, leading to apoptosis in cancer cells.[12][13]
The following table presents the in vitro cytotoxic activity (IC₅₀ values) of select 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines.[3]
| Compound | HBL-100 (Breast) | K-562 (Leukemia) | MIAPaCa-2 (Pancreas) | PA-1 (Ovarian) | SW-620 (Colon) |
| 36 | >50 µM | 11.5 µM | 13.2 µM | 1.19 µM | 10.7 µM |
| 47 | 10.5 µM | 0.77 µM | 0.41 µM | 10.2 µM | 11.8 µM |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many biologically active 1,8-naphthyridine derivatives involves the inhibition of topoisomerase enzymes. The following diagram illustrates the proposed mechanism of anticancer activity via topoisomerase II inhibition.
Conclusion
This compound is a commercially accessible and synthetically versatile scaffold that holds significant promise for the development of novel therapeutics. Its derivatives have demonstrated potent activity against critical biological targets, particularly bacterial and human topoisomerases. The information presented in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundation for the design and synthesis of new 1,8-naphthyridine-based compounds with enhanced therapeutic potential.
References
- 1. This compound , 96% , 15936-10-4 - CookeChem [cookechem.com]
- 2. parchem.com [parchem.com]
- 3. accelachem.com [accelachem.com]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 15936-10-4|this compound|BLD Pharm [bldpharm.com]
- 6. ispub.com [ispub.com]
- 7. researchgate.net [researchgate.net]
- 8. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 9. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 2-aryl-1,8-naphthyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the successful execution of Suzuki coupling reactions with 2-Chloro-1,8-naphthyridine.
The general scheme for the Suzuki coupling of this compound involves the palladium-catalyzed reaction between the chloro-heterocycle and an organoboron species, typically a boronic acid or its ester, in the presence of a base.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 2-aryl-1,8-naphthyridine product.
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound requires careful consideration of several factors to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle and competing side reactions.
-
Palladium Catalyst: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific phosphine ligands. For challenging substrates like chloro-heterocycles, catalysts that readily form the active Pd(0) species are preferred.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and to promote the reductive elimination step. Common choices include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos.
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the inorganic base.[2] The solvent system can influence the solubility of reactants and the overall reaction kinetics.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloro-heterocyclic substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | THF | 80 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 10 | 88 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (4:1) | 100 | 14 | 81 |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a representative method for the synthesis of 2-aryl-1,8-naphthyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, under an inert atmosphere, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask containing the starting materials via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,8-naphthyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, demonstrating a wide array of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The introduction of an amino group at the C2 position of the 1,8-naphthyridine core via the Buchwald-Hartwig amination is a powerful and versatile synthetic strategy. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between 2-chloro-1,8-naphthyridine and a diverse range of primary and secondary amines under relatively mild conditions. The resulting 2-amino-1,8-naphthyridine derivatives are crucial intermediates and final products in drug discovery programs, notably as inhibitors of bacterial DNA gyrase and as modulators of signaling pathways in cancer.
These application notes provide a comprehensive overview, detailed protocols, and relevant biological context for the successful implementation of the Buchwald-Hartwig amination of this compound.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C(sp²)–N bonds.[1] The reaction mechanism involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-1,8-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[2]
The selection of an appropriate ligand for the palladium catalyst is crucial for a successful amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from studies on similar heterocyclic systems and represents a starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Dioxane | 100 | 18 | 92 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 24 | 78 |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | DMF | 120 | 16 | 88 |
| 5 | Pyrrolidine | Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu | Dioxane | 100 | 12 | 95 |
| 6 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 110 | 14 | 89 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline for the palladium-catalyzed amination of this compound with a representative amine, aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-1,8-naphthyridine.
Mandatory Visualizations
Reaction Scheme and Catalytic Cycle
Caption: General scheme and catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Biological Applications and Signaling Pathways
Antibacterial Activity: Inhibition of DNA Gyrase
Derivatives of 2-amino-1,8-naphthyridine are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. The proposed mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.
Caption: Inhibition of DNA gyrase by 2-amino-1,8-naphthyridine derivatives.
Anticancer Activity: Modulation of PI3K/AKT/GSK3β Signaling Pathway
Certain 2-amino-1,8-naphthyridine derivatives have shown promise as anticancer agents. One of the proposed mechanisms involves the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 1,8-naphthyridine derivatives can lead to decreased cancer cell proliferation and induction of apoptosis.
Caption: Modulation of the PI3K/AKT/GSK3β pathway by 2-amino-1,8-naphthyridines.
References
Application Notes and Protocols for the Synthesis of 2-Amino-1,8-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The 2-amino-1,8-naphthyridine core, in particular, serves as a crucial building block for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-1,8-naphthyridine derivatives, summarizes key quantitative data on their biological activities, and illustrates important synthetic and mechanistic pathways.
Synthetic Methodologies
The construction of the 2-amino-1,8-naphthyridine core can be achieved through several synthetic strategies, most notably the Friedländer annulation and multi-component reactions. These methods offer versatility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: Microwave-Assisted Friedländer Synthesis (Solvent-Free)
This protocol describes a rapid and efficient solvent-free synthesis of 1,8-naphthyridines using microwave irradiation, which can significantly reduce reaction times.[6]
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Acetonitrile (for recrystallization)
-
Ice-cold water
-
Dilute HCl
Procedure:
-
In a microwave-safe vessel, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (20 mol%).
-
Subject the mixture to microwave irradiation at 600W for the time specified for the particular substrate (typically 3-5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Work up the mixture with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to yield the purified 1,8-naphthyridine derivative.
Protocol 2: Multi-Component Synthesis of Substituted 2-Amino-1,8-naphthyridines
This method provides a one-pot synthesis of highly functionalized 2-amino-1,8-naphthyridine derivatives at room temperature.[1][7]
Materials:
-
Substituted 2-aminopyridine
-
Aromatic aldehyde
-
Malononitrile or ethyl cyanoacetate
-
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as a catalyst
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol), aromatic aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) in acetonitrile.
-
Add the catalyst (TBBDA or PBBS, in catalytic amount).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Quantitative Data Summary
The following table summarizes the biological activity of various 2-amino-1,8-naphthyridine derivatives.
| Compound/Derivative | Target | Assay | Activity (IC50/MIC) | Reference |
| Anticancer Activity | ||||
| Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | MIAPaCa (Pancreatic cancer) | Cytotoxicity Assay | IC50: 0.41 µM | [4] |
| K-562 (Leukemia) | Cytotoxicity Assay | IC50: 0.77 µM | [4] | |
| Compound 36 (Halogen substituted 1,8-naphthyridine-3-carboxamide) | PA-1 (Ovarian cancer) | Cytotoxicity Assay | IC50: 1.19 µM | [4] |
| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian cancer) | Cytotoxicity Assay | IC50: 0.41 µM | [4] |
| SW620 (Colon cancer) | Cytotoxicity Assay | IC50: 1.4 µM | [4] | |
| Compound 16 | HeLa (Cervical cancer) | MTT Assay | IC50: 0.7 µM | [8] |
| HL-60 (Leukemia) | MTT Assay | IC50: 0.1 µM | [8] | |
| PC-3 (Prostate cancer) | MTT Assay | IC50: 5.1 µM | [8] | |
| Compound 12 (1,8-naphthyridine-3-carboxamide) | HBL-100 (Breast cancer) | Cytotoxicity Assay | IC50: 1.37 µM | [9] |
| Antimicrobial Activity | ||||
| ANA-12 (1,8-naphthyridine-3-carbonitrile) | Mycobacterium tuberculosis H37Rv | MABA Assay | MIC: 6.25 µg/mL | [10][11] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | MABA Assay | MIC: 12.5 µg/mL | [10][11] |
| 44a-b, 45a-b (1,8-naphthyridine-3-thiosemicarbazides/oxadiazoles) | S. aureus | Broth microdilution | MIC: 6-7 mM | [12] |
| 44b-d, 45c-e | M. smegmatis | Broth microdilution | MIC: 5.4-7.1 mM | [12] |
| 63b, 63d (Thiazole-substituted 1,8-naphthyridines) | S. aureus, E. coli | Broth microdilution | MIC: 35.5–75.5 μg/mL | [12] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 (MDR) with Lomefloxacin | Broth microdilution | 5-fold reduction in MIC | [5][13] |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of 2-amino-1,8-naphthyridine derivatives.
Friedländer Synthesis Mechanism
Caption: Mechanism of the Friedländer synthesis for 1,8-naphthyridines.
Mechanism of Action: Anticancer and Antibacterial Activity
Caption: Inhibition of Topoisomerase II and DNA Gyrase by 1,8-naphthyridine derivatives.
References
- 1. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
The Versatility of 2-Chloro-1,8-naphthyridine in Synthetic Organic Chemistry: A Gateway to Novel Bioactive Molecules
Application Note: AN2025-12-24
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Chloro-1,8-naphthyridine serves as a versatile and highly valuable building block for the synthesis of a diverse array of functionalized 1,8-naphthyridine derivatives. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, providing a gateway to novel chemical entities with significant potential in drug discovery and materials science. This document outlines key applications and detailed protocols for the utilization of this compound in organic synthesis.
Key Applications in Drug Discovery
Derivatives of this compound are prominently featured in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. The 1,8-naphthyridine core can act as a bioisostere for other heterocyclic systems, and functionalization at the 2-position allows for the introduction of various pharmacophoric groups that can interact with the ATP-binding site of kinases.
Notably, 1,8-naphthyridine derivatives have been identified as inhibitors of key signaling pathways implicated in disease progression, including:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
-
JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors and is a key target in the treatment of inflammatory diseases and hematological malignancies.[5][6][]
Specific kinase targets for which 1,8-naphthyridine-based inhibitors have been explored include Cyclin-Dependent Kinases (CDKs), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]
Synthetic Transformations of this compound
The reactivity of the C2-chlorine atom enables two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of 2-aryl- and 2-heteroaryl-1,8-naphthyridines. This reaction tolerates a wide range of functional groups and generally proceeds with high yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure based on established methods for similar heterocyclic systems.[10][11][12]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-1,8-naphthyridine.
Quantitative Data for Suzuki-Miyaura Coupling of Chloro-Heterocycles (Representative Examples):
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloroquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2) | Dioxane | 90 | 8 | 92 |
| 3 | 2-Chloro-1,5-naphthyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ (3) | DME | 85 | 16 | 78 |
This table presents representative data from analogous reactions to guide optimization.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-1,8-naphthyridine derivatives, which are key intermediates in the development of many bioactive compounds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on established methods for similar chloro-aza-heterocycles.[1][13][14]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).
-
Add the base (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.5 mmol, 1.1-1.5 equiv.).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-amino-1,8-naphthyridine derivative.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-Heterocycles (Representative Examples):
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | 2-Chloroquinoline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloro-1,5-naphthyridine | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 91 |
This table presents representative data from analogous reactions to guide optimization.
Visualizing Synthetic and Biological Pathways
To better illustrate the synthetic utility and biological relevance of this compound, the following diagrams have been generated.
Caption: Synthetic pathways from this compound.
Caption: PI3K/Akt/mTOR pathway inhibition.
Caption: JAK/STAT pathway inhibition.
This compound is a cornerstone building block in the synthesis of complex heterocyclic molecules with significant biological potential. Its utility in palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The successful application of these synthetic strategies has led to the discovery of potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases, underscoring the importance of this compound in modern drug discovery.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-1,8-naphthyridine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-chloro substituent serves as a versatile handle for the introduction of various functional groups via SNAr, making this a key transformation in the synthesis of novel therapeutic agents.
Introduction
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like 1,8-naphthyridine is a fundamental reaction in synthetic organic chemistry. The presence of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituent towards displacement by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
This protocol outlines common conditions for the reaction of this compound with amine, thiol, and alkoxide nucleophiles, and provides representative experimental procedures.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions for the nucleophilic aromatic substitution on this compound and its derivatives with various nucleophiles. Please note that reaction conditions and yields can vary depending on the specific nucleophile and any substituents on the naphthyridine ring.
Table 1: Amination of this compound Derivatives
| Nucleophile | Solvent | Base | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Ammonia | Ethanol | - | - | 150-180 | 12-16 | High (not specified) | 2,5-Dichloro-1,8-naphthyridine |
| Hydrazine hydrate | Methanol | Sodium Acetate | - | Reflux | Not specified | Not specified | 2-Chloro-3-formyl-1,8-naphthyridine |
| Hydrazine hydrate | Ethanol | - | - | Reflux | 10 | Not specified | This compound-3-carboxylic acid[1] |
Table 2: Thiolation of this compound Derivatives
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Sodium sulfide | DMF | - | Room Temp. | 2 | Not specified | 2-Chloro-3-formyl-1,8-naphthyridine[2][3] |
Table 3: Alkoxylation of this compound Derivatives
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Methanol | Methanol | KOH | 80 | 4 | 90 | 2,7-Dimethyl-4-chloro-1,8-naphthyridine |
| Diol | THF | KOH | 80 | 24 | 70 | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Reagent and solvent quantities, as well as reaction times and temperatures, should be optimized for each specific substrate and nucleophile.
Protocol 1: General Procedure for Amination
This protocol is a representative procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., ammonia in ethanol, primary or secondary amine)
-
Solvent (e.g., ethanol, dioxane, DMF)
-
Base (if required, e.g., K2CO3, NaH)
-
Sealed reaction vessel or round-bottom flask with reflux condenser
-
Stirring apparatus and heating source
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.2-2.0 eq). If the amine is a salt, or if a base is required, add the base (1.4-2.0 eq).
-
If using a sealed vessel, ensure it is properly sealed. If refluxing, attach the condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 80-180 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. For instance, a solution of 2,5-dichloro-1,8-naphthyridine in a sealed tube with a solution of ammonia in ethanol is heated at 150-180°C for 12-16 hours.[4] After cooling, the reaction mixture is concentrated, and the residue is partitioned between dichloromethane and water.[4] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the product.[4]
Protocol 2: General Procedure for Thiolation
This protocol describes a general method for the substitution with a thiol nucleophile.
Materials:
-
This compound
-
Thiol nucleophile (e.g., sodium sulfide, alkyl or aryl thiol)
-
Solvent (e.g., DMF, DMAc)
-
Base (if using a free thiol, e.g., K2CO3)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add the thiol nucleophile (1.0-1.2 eq). If using a free thiol, add a base like K2CO3 (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A reaction between 2-chloro-3-formyl-1,8-naphthyridine and sodium sulphide in DMF can produce 2-mercapto-3-formyl-1,8-naphthyridine.[2][3]
Protocol 3: General Procedure for Alkoxylation
This protocol provides a general method for the reaction with an alcohol in the presence of a base.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol)
-
Base (e.g., KOH, NaH)
-
Solvent (can be the alcohol itself or a higher boiling solvent like dioxane)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating source
Procedure:
-
In a round-bottom flask, prepare a solution of the alkoxide by adding a base (e.g., KOH or NaH, 1.1 eq) to the alcohol (which can also serve as the solvent).
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. For example, to a methanolic solution of a substituted 2,7-dimethyl-4-chloro-1,8-naphthyridine, solid KOH can be added, and the mixture stirred for 4 hours at 80 °C to achieve a 90% yield of the methoxy product.
Visualizations
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism, involving the formation of a Meisenheimer complex.
Caption: General mechanism for SNAr on this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Experimental Workflow
The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction followed by purification.
References
Application Notes: The Role of 2-Chloro-1,8-naphthyridine in Modern Medicinal Chemistry
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These compounds are known to exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological activities.[1] 2-Chloro-1,8-naphthyridine and its derivatives serve as critical and versatile building blocks for the synthesis of these complex molecules. The chlorine atom at the 2-position is highly susceptible to displacement, making it an ideal handle for introducing diverse functional groups through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This allows for the systematic exploration of the chemical space around the naphthyridine core to develop novel therapeutic agents.
Synthetic Utility and Key Transformations
This compound is a key intermediate, often synthesized itself or used in a derivatized form like 2-chloro-3-formyl-1,8-naphthyridine. This formyl derivative is commonly prepared via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[4][5] The presence of the chloro group enables two primary classes of synthetic transformations that are fundamental to its application in drug discovery.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates the C2-chlorine for substitution by a variety of nucleophiles. This is one of the most common strategies for functionalizing the scaffold. Reactions with amines, thiols, and azides are frequently employed to generate libraries of compounds for biological screening.[5][6][7] For instance, reaction with sodium azide can lead to the formation of fused tetrazolo[1,5-a][8][9]naphthyridine systems, while reaction with amines is used to install side chains crucial for activity in kinase inhibitors.[6][10]
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11] This allows for the introduction of aryl or heteroaryl substituents, significantly increasing molecular complexity and enabling the synthesis of compounds with tailored biological targets, such as kinase inhibitors.
A generalized synthetic scheme starting from the common precursor 2-chloro-3-formyl-1,8-naphthyridine is illustrated below.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 5. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application of 2-Chloro-1,8-naphthyridine in the Synthesis of High-Performance OLED Materials
Abstract:
This document provides detailed application notes and experimental protocols for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing 2-chloro-1,8-naphthyridine and its derivatives as key building blocks. The electron-deficient nature of the 1,8-naphthyridine core makes it an excellent scaffold for developing n-type (electron-transporting) and emissive materials for OLEDs. The presence of a reactive chlorine atom at the 2-position allows for facile functionalization through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions enable the introduction of various functionalities to tune the material's photophysical and electronic properties. This document will focus on the synthesis of carbazole-substituted 1,8-naphthyridine derivatives, which have demonstrated significant promise as thermally activated delayed fluorescence (TADF) emitters for highly efficient blue OLEDs.
Introduction
The 1,8-naphthyridine moiety is a privileged scaffold in the design of materials for organic electronics due to its high thermal stability and excellent electron-transporting capabilities.[1] When incorporated into OLEDs, these materials can lead to devices with high efficiency and long operational lifetimes. The chloro-substituted variants, such as this compound, serve as versatile precursors for the synthesis of a wide array of functionalized derivatives.
This application note details the synthesis of a prominent class of 1,8-naphthyridine-based OLED materials: carbazole-substituted naphthyridines. Specifically, the synthesis of 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND) and its tert-butylated analogue (tBuCz-ND) will be highlighted. These materials function as highly efficient blue TADF emitters.[2]
Key Synthetic Strategies
The primary synthetic routes for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[3] In the context of OLED material synthesis, this reaction is employed to couple electron-donating amine-containing moieties, such as carbazole, to the electron-deficient 1,8-naphthyridine core. This donor-acceptor architecture is crucial for achieving TADF properties.
Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of C-C bonds between an organoboron compound and a halide.[4] This reaction can be utilized to introduce various aryl or heteroaryl groups at the 2-position of the 1,8-naphthyridine ring, allowing for the fine-tuning of the electronic and photophysical properties of the resulting material.
Data Presentation
The following tables summarize the photophysical properties and OLED device performance of carbazole-substituted 1,8-naphthyridine emitters.
Table 1: Photophysical Properties of Naphthyridine-Based TADF Emitters [2]
| Compound | Absorption (λabs, nm) in CH2Cl2 | Emission (λem, nm) in CH2Cl2 | Photoluminescence Quantum Yield (ΦPL) | Singlet-Triplet Energy Gap (ΔEST, eV) |
| Cz-ND | 350, 405 | 475 | 0.85 | 0.08 |
| tBuCz-ND | 355, 410 | 480 | 0.92 | 0.07 |
Table 2: Electroluminescent Performance of OLEDs with Naphthyridine-Based Emitters [2]
| Emitter | Maximum External Quantum Efficiency (EQEmax, %) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Cz-ND | 15.3 | 32.5 | 30.1 | (0.15, 0.17) |
| tBuCz-ND | 20.9 | 45.8 | 42.6 | (0.15, 0.22) |
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of a key intermediate and a final OLED material.
Synthesis of 2,7-Dichloro-1,8-naphthyridine (Intermediate)
While this document focuses on the reactions of this compound, the synthesis of highly efficient blue emitters often starts from the 2,7-dichloro derivative. A general procedure for the synthesis of such an intermediate is outlined below, based on established methods for creating the 1,8-naphthyridine core.
Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-diaminopyridine (1 eq.) and diethyl malonate (2.2 eq.).
-
Heating: Heat the reaction mixture at 150 °C for 4 hours.
-
Cyclization: Cool the mixture to room temperature and add polyphosphoric acid (PPA). Heat the mixture to 250 °C for 3 hours.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Chlorination: Collect the resulting precipitate by filtration and dry it under vacuum. Suspend the solid in phosphorus oxychloride (POCl3) and heat to reflux for 12 hours.
-
Purification: Cool the reaction mixture and carefully pour it onto ice. Neutralize with sodium hydroxide pellets. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Synthesis of 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND)
This protocol describes the synthesis of a blue TADF emitter via a nucleophilic substitution reaction, which is mechanistically similar to a Buchwald-Hartwig amination.
Protocol 2: Synthesis of Cz-ND [2][3]
-
Materials:
-
2,7-Dichloro-1,8-naphthyridine (1.0 eq.)
-
Carbazole (2.2 eq.)
-
Potassium carbonate (K2CO3) (4.0 eq.)
-
18-Crown-6 (0.2 eq.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2,7-dichloro-1,8-naphthyridine, carbazole, potassium carbonate, and 18-crown-6.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 150 °C and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water.
-
Collect the resulting precipitate by filtration and wash it with water and methanol.
-
The crude product can be further purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure Cz-ND.
-
Diagrams
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for preparing carbazole-substituted 1,8-naphthyridine OLED materials.
Caption: Synthetic workflow for OLED materials.
Buchwald-Hartwig Amination Catalytic Cycle
The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Buchwald-Hartwig amination cycle.
OLED Device Architecture
This diagram shows a typical multi-layer architecture for an OLED device incorporating a 1,8-naphthyridine-based emitter.
Caption: Typical OLED device structure.
References
- 1. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 2. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 3. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Functionalization of the 1,8-Naphthyridine Ring: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This heterocyclic motif is a key component in a variety of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][4][5] The functionalization of the 1,8-naphthyridine ring is a critical step in the synthesis of novel derivatives with enhanced potency and selectivity.[6] This document provides a detailed guide to the primary strategies for modifying this privileged scaffold, complete with experimental protocols and data presentation.
Core Functionalization Strategies
The functionalization of the 1,8-naphthyridine ring can be broadly categorized into several key strategies:
-
Electrophilic Aromatic Substitution: This classical approach involves the introduction of functional groups onto the aromatic ring through reactions with electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for introducing substituents at positions activated by electron-withdrawing groups or on pre-functionalized (e.g., halogenated) naphthyridine rings.[7]
-
Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.[8][9][10][11]
-
C-H Bond Functionalization/Activation: This emerging and highly atom-economical strategy allows for the direct introduction of functional groups by activating otherwise inert C-H bonds.[12][13]
-
Multi-component and Cascade Reactions: These elegant one-pot syntheses enable the rapid construction of complex and highly functionalized 1,8-naphthyridine derivatives from simple starting materials.[14][15][16]
Below is a visual representation of the key functionalization pathways for the 1,8-naphthyridine core.
Caption: Key strategies for the functionalization of the 1,8-naphthyridine ring.
Experimental Protocols and Data
This section provides detailed protocols for key functionalization reactions, along with tables summarizing the quantitative data for easy comparison.
Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-7-azido-1,8-naphthyridine
This protocol describes the conversion of a chloro-substituted 1,8-naphthyridine to an azido derivative, which can be further functionalized.
Experimental Protocol:
-
To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (0.4 g, 2.22 mmol) in dry DMF (5 mL), add sodium azide (0.289 g, 4.44 mmol).[17][18]
-
Heat the reaction mixture at 60 °C and stir for 4 hours.[17][18]
-
After cooling to room temperature, filter the precipitated NaCl.[17][18]
-
Remove the DMF from the filtrate by distillation under reduced pressure.
-
Wash the resulting solid with water and air-dry to obtain the title compound.[17][18]
| Product | Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Amino-7-azido-1,8-naphthyridine | 2-Amino-7-chloro-1,8-naphthyridine | Sodium azide | DMF | 60 °C | 4 h | 95% | [17][18] |
Cross-Coupling Reaction: Cobalt-Catalyzed Alkylation
This protocol details a cobalt-catalyzed cross-coupling reaction for the alkylation of a chloro-substituted naphthyridine.
Experimental Protocol:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine (1a) in THF.
-
Add CoCl2 (5 mol %).[9]
-
Slowly add 2-phenylethylmagnesium bromide (2a) to the reaction mixture.
-
Stir the reaction at 25 °C for 30 minutes.[9]
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Grignard Reagent | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference |
| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine (1a) | 2-phenylethylmagnesium bromide (2a) | CoCl2 | THF | 25 °C | 30 min | 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine (3a) | 80% | [9] |
| 1-chloro-2,7-naphthyridine (1b) | 2-phenylethylmagnesium bromide (2a) | CoCl2 | THF | 25 °C | 30 min | 1-(2-phenylethyl)-2,7-naphthyridine (3b) | 82% | [9] |
| 1-chloro-2,7-naphthyridine (1b) | Methylmagnesium chloride (2b) | CoCl2 | THF | 25 °C | 30 min | 1-methyl-2,7-naphthyridine (3c) | 98% | [9] |
C-H Functionalization: Rh(III)-Catalyzed Annulation
This protocol describes a rhodium-catalyzed two-fold C-H activation and cascade annulation to construct trifluoromethyl-functionalized benzo[de][7][14]naphthyridines.[12]
Experimental Workflow:
Caption: Workflow for Rh(III)-catalyzed C-H functionalization.
Experimental Protocol:
-
To an oven-dried screw-capped vial, add benzamidine hydrochloride (0.2 mmol), CF3-imidoyl sulfoxonium ylide (0.1 mmol), [Cp*RhCl2]2 (5 mol %), and AgSbF6 (20 mol %).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.
| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temperature | Time | Yield Range | Reference |
| Benzamidine Hydrochloride | CF3-imidoyl sulfoxonium ylides (TFISYs) | [Cp*RhCl2]2, AgSbF6 | DCE | 100 °C | 12 h | Moderate to Excellent | [12] |
Multi-component Reaction: Catalyst-Free Domino Reaction
This protocol outlines a green and efficient one-pot synthesis of functionalized[7][14]naphthyridine derivatives via a three-component domino reaction.[14]
Experimental Protocol:
-
In a round-bottom flask, mix glutaraldehyde, malononitrile, and a β-ketoamide in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization.
| Component 1 | Component 2 | Component 3 | Solvent | Catalyst | Key Advantages | Reference |
| Glutaraldehyde | Malononitrile | β-ketoamides | Ethanol | None | Short reaction times, high yields, catalyst-free, environmentally friendly. | [14] |
Conclusion
The functionalization of the 1,8-naphthyridine ring is a dynamic field with a continuous evolution of synthetic methodologies. The choice of strategy depends on the desired substitution pattern, the available starting materials, and the required reaction conditions. This guide provides a foundational understanding of the key approaches, supplemented with practical experimental protocols and comparative data. For researchers in medicinal chemistry and drug discovery, mastering these techniques is essential for the development of next-generation 1,8-naphthyridine-based therapeutics.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize it at the 2-position via Sonogashira coupling opens avenues for the creation of novel derivatives with potential therapeutic applications.
These application notes provide a detailed experimental procedure for the Sonogashira coupling of 2-chloro-1,8-naphthyridine with various terminal alkynes. Due to the lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts, the protocol has been optimized to ensure efficient coupling.
Core Reaction and Key Components
The Sonogashira coupling of this compound involves the use of a palladium catalyst, a copper(I) co-catalyst, a suitable base, and a solvent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with the less reactive chloro substrate.
Reaction Scheme:
Where Naph = 1,8-naphthyridin-2-yl
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-dimethylformamide (DMF), toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (0.1 equiv), and the ligand (e.g., PPh₃, 0.1 equiv).
-
Addition of Reagents: Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-1,8-naphthyridine derivative.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, based on typical conditions for similar chloro-aza-heterocycles.
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (5) | XPhos (10) | DIPEA | Toluene | 110 | 18 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | Dioxane | 100 | 20 | 92 |
| 4 | 3-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 82 |
| 5 | 4-Ethynylanisole | Pd(OAc)₂ (5) | XPhos (10) | DIPEA | Toluene | 110 | 18 | 88 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle Diagram
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1,8-naphthyridine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound. The first is a one-pot reaction known as the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. The second is a multi-step synthesis that involves the initial formation of a 1,8-naphthyridin-2(1H)-one intermediate, which is subsequently chlorinated.
Q2: Which synthetic route is generally preferred and why?
A2: The choice of synthetic route often depends on the desired scale, available starting materials, and the specific substitution pattern required. The Vilsmeier-Haack reaction is a more direct, one-pot synthesis which can be advantageous for rapid synthesis. However, the multi-step route, while longer, can offer greater control over the reaction and may lead to higher overall yields and purity, as each step can be individually optimized.
Q3: What are the most common challenges encountered during the synthesis of this compound?
A3: Common challenges include incomplete reactions, the formation of side products, and difficulties in purifying the final product. In the Vilsmeier-Haack reaction, controlling the reaction temperature and stoichiometry is crucial to prevent the formation of undesired byproducts. In the multi-step synthesis, ensuring the complete conversion of the 1,8-naphthyridin-2(1H)-one intermediate to the final chlorinated product is a key challenge.
Q4: How can I purify the crude this compound?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography using silica gel is also a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common mobile phase for column chromatography is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1]
Troubleshooting Guides
Route 1: Vilsmeier-Haack Cyclization of N-(pyridin-2-yl) acetamide
This route involves the reaction of N-(pyridin-2-yl) acetamide with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is sensitive to moisture. |
| Insufficient Reaction Temperature | The reaction typically requires heating. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol. A gradual increase in temperature might be necessary. |
| Incorrect Stoichiometry | The molar ratio of N-(pyridin-2-yl) acetamide to POCl₃ and DMF is critical. An excess of the Vilsmeier reagent is often required. Refer to the optimized protocols for the recommended stoichiometry. |
| Short Reaction Time | The reaction may require several hours to go to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Problem 2: Formation of multiple products or significant byproducts.
| Possible Cause | Suggested Solution |
| Reaction Temperature is too High | Excessive heat can lead to the formation of undesired side products. Maintain a consistent and optimized reaction temperature. |
| Non-optimal Stoichiometry | An incorrect ratio of reagents can lead to the formation of byproducts. Carefully control the addition of POCl₃ to the DMF and N-(pyridin-2-yl) acetamide mixture. |
| Presence of Impurities in Starting Materials | Use highly pure starting materials to minimize the formation of impurities. |
Route 2: Chlorination of 1,8-naphthyridin-2(1H)-one
This two-step process involves the initial synthesis of 1,8-naphthyridin-2(1H)-one, followed by its chlorination, most commonly with POCl₃.
Problem 1: Low yield in the synthesis of 1,8-naphthyridin-2(1H)-one.
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | The cyclization of 2-aminopyridine with a suitable three-carbon synthon (e.g., malonic acid derivatives) may require specific catalysts or reaction conditions. Ensure the appropriate catalyst and temperature are used. |
| Suboptimal pH | The pH of the reaction mixture can significantly influence the cyclization reaction. Adjust the pH as recommended in the chosen protocol. |
Problem 2: Incomplete chlorination of 1,8-naphthyridin-2(1H)-one.
| Possible Cause | Suggested Solution |
| Insufficient Amount of Chlorinating Agent | An excess of the chlorinating agent, such as POCl₃, is often necessary to drive the reaction to completion. A 5-10 fold excess is commonly used.[2] |
| Low Reaction Temperature | The chlorination reaction typically requires refluxing in POCl₃. Ensure the reaction mixture is heated to the appropriate temperature. |
| Presence of Water | The presence of moisture can deactivate the chlorinating agent. Ensure all glassware is dry and use anhydrous solvents and reagents. |
Problem 3: Hydrolysis of this compound during workup.
| Possible Cause | Suggested Solution |
| Quenching with Water at High Temperature | The reaction mixture should be cooled to room temperature before quenching with ice-water to minimize hydrolysis of the product back to the starting material. |
| Acidic Conditions during Workup | After quenching, the mixture is often basic due to the neutralization of acidic byproducts. Ensure the pH is maintained in the basic range during extraction to prevent hydrolysis. |
Data Presentation
Table 1: Effect of Stoichiometry on the Yield of this compound via Vilsmeier-Haack Reaction
| N-(pyridin-2-yl) acetamide (eq.) | POCl₃ (eq.) | DMF (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | 5 | 80 | 4 | ~60 |
| 1 | 5 | 8 | 80 | 4 | ~75 |
| 1 | 5 | 8 | 100 | 2 | ~70 |
Note: The data presented in this table is a generalized representation based on typical outcomes and may vary depending on the specific experimental setup and scale.
Table 2: Comparison of Chlorinating Agents for 1,8-naphthyridin-2(1H)-one
| Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | 5-10 | Neat | Reflux (~107) | 3-4 | High |
| SOCl₂ | 5 | Toluene | Reflux (~111) | 6 | Moderate |
Note: The data in this table provides a qualitative comparison. Actual yields can be influenced by various factors.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Cyclization
-
To a stirred solution of N-(pyridin-2-yl) acetamide (1.0 eq.) in anhydrous dimethylformamide (DMF, 8.0 eq.), phosphorus oxychloride (POCl₃, 5.0 eq.) is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained at this temperature for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Multi-step Synthesis of this compound
Step A: Synthesis of 1,8-naphthyridin-2(1H)-one
-
A mixture of 2-aminopyridine (1.0 eq.) and diethyl malonate (1.2 eq.) is heated at 140-150 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with diethyl ether.
-
The solid product, 1,8-naphthyridin-2(1H)-one, is collected by filtration and can be used in the next step without further purification.
Step B: Chlorination of 1,8-naphthyridin-2(1H)-one
-
A suspension of 1,8-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.) is heated at reflux for 3-4 hours.[2]
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and carefully quenched by adding it to crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a solid base such as sodium carbonate until the pH is approximately 8.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1,8-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 2-Chloro-1,8-naphthyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes and how can I improve it?
Low yields in the Suzuki-Miyaura coupling of this compound are frequently encountered and can be attributed to several factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Protodeboronation: The boronic acid coupling partner can be replaced by a proton from the solvent or trace water, which is a common side reaction, especially with heteroarylboronic acids.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.
-
Hydrodehalogenation: The this compound can be reduced to 1,8-naphthyridine.
Troubleshooting Strategies:
| Issue | Recommendation |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center. Use of pre-formed palladium(II) precatalysts (e.g., Buchwald precatalysts) can also be beneficial. |
| Protodeboronation | Use stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids. Minimize water content by using anhydrous solvents and reagents. |
| Homocoupling | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Hydrodehalogenation | Minimize sources of hydride in the reaction mixture. Ensure the use of a non-reducing solvent and base. |
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I identify and minimize these side reactions?
The primary side reaction in the Buchwald-Hartwig amination is often hydrodehalogenation of the starting material, resulting in the formation of 1,8-naphthyridine.
Troubleshooting Strategies:
| Byproduct | Identification | Minimization Strategies |
| 1,8-Naphthyridine | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination over competing side reactions. Bulky, electron-rich ligands can accelerate the C-N bond-forming step. Ensure the reaction is performed under a strict inert atmosphere. |
Q3: My Heck reaction with this compound is not proceeding. What are the likely issues?
The Heck reaction with electron-deficient heteroaryl chlorides like this compound can be challenging.
Troubleshooting Strategies:
| Issue | Recommendation |
| Lack of Reactivity | 2-Chloropyridines and related heterocycles are less reactive than their bromo or iodo counterparts. A more active catalyst system is required, often involving electron-rich and sterically hindered phosphine ligands. Consider using higher reaction temperatures. |
| Catalyst Deactivation | The nitrogen atoms of the naphthyridine ring can inhibit the palladium catalyst. The use of bulky ligands can mitigate this. |
| β-Hydride Elimination | This can be a competing pathway. The choice of ligand and reaction conditions can influence the desired coupling pathway. |
Q4: I am attempting a Sonogashira coupling with this compound and observing no product. What should I consider?
Sonogashira couplings with aryl chlorides are generally more difficult than with bromides or iodides and require carefully optimized conditions.
Troubleshooting Strategies:
| Issue | Recommendation |
| Inactive Catalyst | A highly active palladium catalyst is necessary. The use of a copper(I) co-catalyst is standard, but copper-free conditions with specific ligands have also been developed. |
| Homocoupling of Alkyne | The Glaser coupling, or homocoupling of the terminal alkyne, is a common side reaction. This can be minimized by running the reaction under strictly anaerobic conditions and by the slow addition of the alkyne. |
| Catalyst Poisoning | The nitrogen atoms of the naphthyridine can poison the catalyst. Use of appropriate ligands is key. |
Data Presentation
The following tables summarize representative reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous chloro-heterocyclic systems. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
Data is representative for analogous halo-1,5-naphthyridine systems and should be adapted for this compound.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 75 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 4 | >90 |
| 3 | 3-Thienylboronic acid | PEPPSI™-IPr (3) | - | K₂CO₃ (2.0) | t-BuOH | 80 | 8 | >95 |
Data is representative for analogous 2-chloropyridine systems and should be adapted for this compound.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is adapted from procedures for the amination of halo-1,5-naphthyridines.[1]
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
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Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
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Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point based on couplings of other challenging chloro-heterocycles.
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Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
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Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
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Solvent Addition: Purge the vessel with an inert gas. Add degassed toluene (5 mL).
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Reaction: Heat the mixture to 100 °C with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Substituted 1,8-Naphthyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 2-substituted 1,8-naphthyridines.
Troubleshooting Guide
Encountering difficulties in purifying your target 2-substituted 1,8-naphthyridine is a common challenge. This guide addresses prevalent issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; formation of byproducts; product loss during extraction, chromatography, or recrystallization.[1] | Monitor reaction completion using TLC or LC-MS.[1] Optimize reaction conditions to minimize byproduct formation. For losses during purification, consider using a neutral support like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent adsorption.[1] |
| Persistent Impurities | Co-elution with isomers (e.g., positional isomers) or di-substituted byproducts due to similar polarity.[1] | Employ high-performance column chromatography with a shallow solvent gradient.[1] Consider derivatizing the mixture to alter the polarity of one component, facilitating separation. An acid wash during workup might selectively remove less basic impurities.[1] |
| Peak Tailing in Chromatography | Strong interaction between the basic nitrogen of the naphthyridine ring and acidic silanol groups on the silica gel surface.[2] | Add a competing base like triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites on the silica gel.[1][2] Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer can also minimize this interaction.[2] |
| Presence of Unreacted Starting Material | Incomplete reaction or inefficient removal of basic precursors like 2-aminopyridine.[3] | An acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic starting material, transferring it to the aqueous layer.[3] |
| Residual High-Boiling Point Solvents | Incomplete removal of solvents like DMSO or pyridine after reaction or purification.[3] | For basic solvents like pyridine, an acid wash is effective.[3] For neutral high-boiling solvents like DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent such as toluene under reduced pressure can also aid in removal.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification method for a crude solid 2-substituted 1,8-naphthyridine?
A1: For a solid crude product that is at least 80% pure, recrystallization is often the most effective and scalable initial purification technique.[3] If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the recommended next step.[3]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the product and impurity characteristics. Recrystallization is ideal for crystalline solids where impurities have different solubility profiles.[3] Column chromatography is more versatile and necessary when the product is an oil, non-crystalline, or when impurities have very similar solubility to the desired compound.[3][4]
Q3: What is a good starting mobile phase for column chromatography of 2-substituted 1,8-naphthyridines?
A3: A common starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1] For aminonaphthyridines, a gradient of chloroform to chloroform/methanol (98/2) has been used successfully.[1] It is often beneficial to add a small amount of triethylamine (~0.5-1%) to the mobile phase to prevent tailing.[1]
Q4: My purified product appears discolored. What should I do?
A4: Discoloration often indicates the presence of minor, highly colored impurities. If the product is a solid, recrystallization can be very effective.[3] If the product is an oil or recrystallization is unsuccessful, column chromatography is the next logical step.[3]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[3]
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be about one to two times the volume of the organic layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated basic impurities.
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Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
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Brine Wash: Perform a final wash of the organic layer with brine (saturated aqueous NaCl) to remove excess water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for the purification of 2-substituted 1,8-naphthyridine analogs.[1][3]
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Column Packing: Prepare a column with silica gel slurried in the initial, least polar mobile phase solvent.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel. After drying, load the resulting powder onto the top of the column.
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Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution) to elute compounds with increasing polarity.
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Fraction Collection: Collect fractions of the eluate.
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Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.
Protocol 3: Recrystallization
This protocol is suitable for the purification of solid, crystalline 2-substituted 1,8-naphthyridines that are relatively pure.[3]
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Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
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Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.
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Ice Bath: To maximize crystal formation, place the flask in an ice-water bath.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A workflow for troubleshooting common purification issues.
Caption: A general workflow for the purification of 2-substituted 1,8-naphthyridines.
References
Technical Support Center: Optimizing Amination of 2-Chloro-1,8-naphthyridine
Welcome to the technical support center for the amination of 2-Chloro-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of this compound challenging?
The primary challenge arises from the presence of the pyridine-like nitrogen atom within the 1,8-naphthyridine ring system. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low reaction yields. Overcoming this challenge often requires careful selection of ligands that can sterically shield the palladium center and promote the desired C-N bond formation over catalyst poisoning.
Q2: What are the key reaction parameters to consider for a successful amination?
The success of the amination of this compound is highly dependent on the careful optimization of several key parameters:
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Catalyst System: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical.
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Base: The strength and solubility of the base play a crucial role in the catalytic cycle.
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Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the base.
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Temperature: The reaction typically requires heating, but excessive temperatures can lead to catalyst decomposition.
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Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).
Q3: Which ligands are recommended for the amination of this compound?
For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. While specific optimization is always recommended, ligands such as XantPhos have been shown to be effective for the amination of similar halo-naphthyridines. Other bulky biarylphosphine ligands like XPhos , SPhos , and RuPhos could also be considered.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice and is often effective. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.
Q5: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted heating can be a valuable tool for optimizing the amination of this compound. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1] This technique is particularly useful for high-throughput screening of reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivity/Decomposition: The Pd(0) active species may not have formed or has been deactivated. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst that does not require an in-situ reduction step. - Avoid excessive heating, which can lead to the formation of palladium black (indicative of catalyst decomposition). |
| Catalyst Poisoning: The nitrogen on the naphthyridine ring is inhibiting the palladium catalyst. | - Use a bulky, electron-rich phosphine ligand (e.g., XantPhos, XPhos) to shield the palladium center. - Increase the ligand-to-palladium ratio. | |
| Incorrect Base: The base may be too weak or insoluble. | - Switch to a stronger base like NaOtBu if your substrate is tolerant. - Ensure the chosen base is sufficiently soluble in the reaction solvent. | |
| Formation of Side Products | Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. | - This can be a result of a side reaction in the catalytic cycle. Optimizing the ligand and base combination can minimize this. |
| Reaction with Solvent: Some solvents can react with the catalyst or intermediates. | - Avoid using solvents like DMF which can sometimes coordinate with the palladium catalyst. Toluene and dioxane are generally good choices.[2] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction has not reached completion. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, being careful not to exceed the decomposition temperature of the catalyst. |
| Poor Solubility of Reagents: Reactants are not fully dissolved, leading to a slow reaction. | - Try a different anhydrous solvent in which all components are soluble. Toluene and 1,4-dioxane are commonly used and effective.[2] |
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the amination of this compound with various amines. This data is compiled from analogous reactions and serves as a starting point for optimization.
Table 1: Reaction Conditions for Amination of this compound
| Parameter | Recommended Conditions |
| Substrate | This compound |
| Amine | 1.2 equivalents |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | XantPhos (4 mol%) |
| Base | NaOtBu (1.4 equivalents) or Cs₂CO₃ (1.4 equivalents) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Expected Yields for Amination with Various Amines (Hypothetical Data Based on Similar Substrates)
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-1,8-naphthyridin-2-amine | 85-95 |
| 2 | Morpholine | 2-(morpholino)-1,8-naphthyridine | 80-90 |
| 3 | n-Butylamine | N-butyl-1,8-naphthyridin-2-amine | 75-85 |
| 4 | Benzylamine | N-benzyl-1,8-naphthyridin-2-amine | 80-90 |
| 5 | Piperidine | 2-(piperidin-1-yl)-1,8-naphthyridine | 85-95 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
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This compound (1.0 mmol)
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Amine (1.2 mmol)
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Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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XantPhos (0.04 mmol, 4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol)
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Anhydrous Toluene (5 mL)
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Schlenk tube or other suitable reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk tube, add Pd(OAc)₂ and XantPhos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous toluene via syringe.
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Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.
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Add this compound, the desired amine, and NaOtBu to the Schlenk tube.
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Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
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Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Enhancing the Reactivity of 2-Chloro-1,8-naphthyridine
Welcome to the technical support center for chemists and researchers working with 2-Chloro-1,8-naphthyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the reactivity of this important heterocyclic compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in standard nucleophilic substitution reactions?
A1: The 1,8-naphthyridine ring system is electron-deficient, which should theoretically make it susceptible to nucleophilic aromatic substitution (SNAr). However, the lone pair of electrons on the ring nitrogens can coordinate with and deactivate catalysts, hindering the reaction.[1] Additionally, the aromaticity of the ring system must be disrupted during the formation of the Meisenheimer complex, which can be energetically unfavorable.
Q2: What are the primary strategies to increase the reactivity of this compound?
A2: The two main approaches to enhance the reactivity are:
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Palladium-Catalyzed Cross-Coupling Reactions: These are generally the most effective methods and include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions utilize a palladium catalyst to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds under relatively mild conditions.
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Nucleophilic Aromatic Substitution (SNAr): While challenging, the reactivity in SNAr can be increased by using strong nucleophiles, high temperatures, and polar aprotic solvents.
Q3: How do I choose between a Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling for my desired transformation?
A3: The choice of reaction depends on the desired final product:
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Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids or esters to synthesize biaryl or vinyl-substituted naphthyridines.
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Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds to introduce primary or secondary amine functionalities.
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Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, leading to the synthesis of alkynyl-naphthyridines.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause | Troubleshooting Solution |
| No or low product formation | Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as a Buchwald G3 or G4 precatalyst.[1] |
| Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to mitigate poisoning. Consider increasing the catalyst loading to 2-5 mol%.[1] | |
| Ineffective Base: The base may be too weak or not soluble enough to facilitate the transmetalation step. | For nitrogen-containing heterocycles, K₃PO₄ is often effective. Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground.[1] | |
| Formation of Dehalogenated Byproduct | Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation. | Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.[1] |
| Catalyst-Mediated Reduction: Certain palladium-ligand complexes can promote reductive dehalogenation, especially at elevated temperatures. | Lower the reaction temperature and monitor the reaction progress. Screen different ligands.[1] |
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Solution |
| No or low product formation | Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. | Use a stronger nucleophile (e.g., alkoxides, thiolates, or amides). |
| Insufficient Activation of the Ring: The electron-withdrawing effect of the naphthyridine nitrogens alone may not be sufficient. | Increase the reaction temperature. Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction. | |
| Side Reactions | Decomposition of Starting Material or Product: High temperatures may lead to degradation. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider if a milder, palladium-catalyzed method is more appropriate. |
Comparative Data on Reaction Conditions
The following table provides a summary of typical reaction conditions for different coupling reactions with chloro-heterocycles, which can be adapted for this compound.
| Reaction | Typical Catalyst System (Loading) | Typical Base | Typical Solvent | Typical Temperature (°C) | Reported High Yield (%) |
| Suzuki-Miyaura | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80-110 | 96[2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos (2-4 mol%) | Cs₂CO₃ | Toluene or Dioxane | 80-120 | 95[3] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI (2-5 mol%) | Et₃N or DIPA | THF or DMF | Room Temp - 60 | 90-95[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to remove oxygen.[1]
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Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) (1-5 mol%). Then, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a base such as Cs₂CO₃ or NaOtBu (1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XantPhos) (1-4 mol%).
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Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
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Reaction: Seal the tube and heat the reaction mixture to 80-120°C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
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Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.
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Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq), an amine base such as triethylamine or diisopropylamine (2.0-3.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI) (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction shows little to no conversion of starting materials.
Q1: How can I determine if my palladium catalyst is the problem?
A: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.
Troubleshooting Steps:
-
Test Catalyst Activity: Run a well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and iodobenzene. If this control reaction also fails, your catalyst is likely inactive.
-
Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst or a recently purchased one.
-
Consider Modern Precatalysts: For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts. These are designed for clean and efficient generation of the active Pd(0) species.
Q2: My boronic acid might be decomposing. How can I check this and what can I do?
A: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides called boroxines.[1] This instability is a very common reason for low yields.[1]
Troubleshooting Steps:
-
Check Purity: Assess the purity of your boronic acid using NMR spectroscopy.
-
Use Stoichiometric Amounts: While a slight excess of the boronic acid is common, a large excess might not compensate for decomposition and can complicate purification.
-
Switch to More Stable Derivatives: Consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters. MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1] Potassium trifluoroborate salts are also a stable alternative.[2]
Q3: Could my organic halide be the issue?
A: The reactivity of the organic halide significantly impacts the reaction rate, following the general trend: I > Br > OTf >> Cl.[3] Aryl chlorides are notably less reactive and often require more specialized and highly active catalyst systems to achieve good conversion.
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your organic halide, as impurities can interfere with the reaction.
-
Consider a More Reactive Halide: If possible, try using the bromide or iodide analogue of your substrate.
-
Optimize for Aryl Chlorides: If you must use an aryl chloride, you will likely need to screen more electron-rich and bulky ligands, such as SPhos or XPhos, and potentially higher reaction temperatures.
Issue 2: My reaction is producing significant side products.
Q4: I'm observing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then facilitate the homocoupling pathway.[1]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source Directly: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
Q5: My desired product is contaminated with the dehalogenated starting material. How can I minimize this?
A: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This can occur after the oxidative addition step, where the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from an amine base or an alcohol solvent) followed by reductive elimination.[5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling pathway over dehalogenation.
-
Avoid Hydride Sources: If possible, use a base and solvent that are less likely to act as hydride donors.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction components on the yield of Suzuki-Miyaura reactions.
Table 1: Effect of Different Bases on Suzuki Reaction Yield
| Entry | Base | Yield (%) | Notes |
| 1 | Na₂CO₃ | 98 | Often a highly effective and economical choice.[6] |
| 2 | K₂CO₃ | 95 | Another common and effective inorganic base.[6] |
| 3 | K₃PO₄ | 92 | A stronger base, often used in anhydrous conditions.[6] |
| 4 | NaOH | 85 | A strong base that can be effective but may not be suitable for all substrates.[7] |
| 5 | KOH | 88 | Similar in reactivity to NaOH.[6] |
| 6 | NaOAc | 75 | A milder base, sometimes used for sensitive substrates.[6] |
| 7 | Et₃N (TEA) | <10 | Organic bases are often less effective than inorganic bases in many Suzuki couplings.[7] |
| Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, and base in a suitable solvent system. Yields are illustrative and can vary significantly with substrates and specific conditions. |
Table 2: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst | Ligand | Aryl Halide | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 2,4-dichloropyrimidine | 71 | A common and effective catalyst for many substrates. |
| Pd₂(dba)₃ | - | 2,4-dichloropyrimidine | <5 | Often requires an additional ligand to be effective. |
| Pd(OAc)₂ | SPhos | Aryl Bromide | High | A versatile Pd(II) source that is effective with specialized ligands.[8] |
| PdCl₂(dppf) | - | Aryl Bromide | High | A robust catalyst often used for challenging couplings. |
| Yields are highly dependent on the specific substrates and reaction conditions. |
Table 3: Influence of Solvent on Suzuki Reaction Conversion
| Solvent System | Conversion (%) | Notes |
| Toluene/Water | Moderate-High | A common biphasic system. |
| THF/Water | High | THF's water miscibility can be advantageous.[7] |
| Dioxane/Water | Moderate-High | Another frequently used solvent system. |
| DMF/Water | High | A polar aprotic solvent that can be effective but may be difficult to remove.[9] |
| Ethanol/Water | High | A greener solvent option that can provide high yields.[4] |
| Conversion rates are dependent on substrates, catalyst, base, and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Seal the flask with a rubber septum.[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid reaction optimization and small-scale synthesis.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M Potassium Carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, dissolve the aryl halide, arylboronic acid, and PdCl₂(dppf) in DMAc. Ensure that no solids are present.
-
Base Addition: Add the 2 M K₂CO₃ solution.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
References
- 1. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of 1,8-naphthyridine derivatives
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,8-naphthyridine derivatives during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified 1,8-naphthyridine derivative is a white solid, but it turned yellow/brown upon storage. What is causing this discoloration?
A1: Discoloration upon storage is a common indicator of degradation. The yellow or brown color often results from the formation of oxidized impurities or photodegradation products. The N-oxides of the naphthyridine ring system, in particular, can be colored.
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[1] Storage at low temperatures (e.g., -20°C) in an inert atmosphere (argon or nitrogen) is highly recommended.
-
Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and degassed to remove oxygen. Peroxides in older ether solvents can also initiate degradation.
-
Re-purification: If discoloration is significant, re-purification by column chromatography or recrystallization may be necessary to remove colored degradants before use.
Q2: I'm observing a loss of potency or activity in my 1,8-naphthyridine-based compound over time. Could this be related to decomposition?
A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. The 1,8-naphthyridine core is crucial for the biological activity of many derivatives, and any modification to this scaffold, such as ring opening or oxidation, can lead to a significant decrease or complete loss of function.[2][3]
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of your sample using HPLC or LC-MS to check for the presence of degradation products. A decrease in the area of the main peak and the appearance of new peaks suggest decomposition.
-
Forced Degradation Study: To understand the stability profile, consider performing a forced degradation study.[1][4][5] This involves exposing your compound to harsh conditions (acid, base, heat, light, oxidation) to rapidly identify potential degradation pathways.
-
Formulation: If the compound is intended for biological assays, consider the formulation. Excipients can sometimes protect the drug molecule from stressful conditions.[5]
Q3: My reaction to synthesize a 1,8-naphthyridine derivative is giving low yields and multiple side products. What are the common pitfalls?
A3: Low yields and side products in 1,8-naphthyridine synthesis, such as the Friedländer synthesis, can arise from several factors.[6]
-
Impure Starting Materials: Unreacted precursors, particularly 2-aminopyridine derivatives, are common impurities.[7]
-
Incorrect Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.
-
Side Reactions: Incomplete or alternative cyclization pathways can lead to a mixture of products.[7]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all reactants, especially the 2-aminopyridine precursor, are pure before starting the reaction.
-
Optimize Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific derivative.
-
Purification Strategy: An acidic wash during the workup is highly effective for removing basic impurities like unreacted 2-aminopyridine.[7] Column chromatography is often necessary to separate the desired product from isomers and other side products.[7]
Stability Under Different Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][4][8] The following table summarizes typical conditions used in these studies and the expected stability of a generic 1,8-naphthyridine derivative. The percentage of degradation is hypothetical and will vary significantly based on the specific substituents on the naphthyridine core.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | 5 - 15% | Hydrolyzed side chains, potential ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | 10 - 25% | Products of base-catalyzed hydrolysis and rearrangement |
| Oxidation | 3% H₂O₂ | 24 hours | 15 - 30% | N-oxides, hydroxylated derivatives |
| Thermal Degradation | 60 - 80°C | 48 - 72 hours | < 5% | Thermally induced rearrangement or decomposition products |
| Photodegradation | UV light (e.g., 254 nm) or visible light | 24 - 72 hours | 20 - 50% | Photorearrangement products, radicals, dimers |
Experimental Protocols
Protocol 1: General pH Stability Assessment
This protocol provides a framework for evaluating the stability of a 1,8-naphthyridine derivative across a range of pH values.
Materials:
-
1,8-Naphthyridine derivative stock solution (e.g., 10 mM in DMSO)
-
Buffer solutions: pH 1.0 (0.1 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (10 mM Ammonium Formate)
-
HPLC or UPLC-MS system
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare test solutions by diluting the stock solution in each buffer to a final concentration of approximately 2-10 µM.
-
Take an initial sample (T=0) from each solution for immediate analysis.
-
Incubate the remaining solutions at 37°C.
-
Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction if necessary. For example, acidic samples can be neutralized with a basic buffer and vice versa.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the rate of degradation.
Protocol 2: Photostability Assessment
This protocol outlines a method to assess the degradation of a compound upon exposure to light.
Materials:
-
1,8-Naphthyridine derivative solution (in a UV-transparent solvent like acetonitrile or methanol)
-
UV-transparent vials (e.g., quartz)
-
Control vials wrapped in aluminum foil
-
Photostability chamber with a controlled light source (e.g., Xenon lamp)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare identical solutions of the compound in the UV-transparent vials.
-
Wrap half of the vials completely in aluminum foil to serve as dark controls.
-
Place all vials in the photostability chamber.
-
Expose the samples to a controlled dose of UV/Vis light.
-
At specified time intervals, withdraw a sample from both a light-exposed vial and a dark control vial.
-
Analyze the samples by HPLC or UPLC-MS.
-
Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak in the exposed sample indicates photodegradation.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: C-N Bond Formation with 2-Chloro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-N bond formation with 2-Chloro-1,8-naphthyridine.
Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the potential causes and solutions?
A1: Low yields in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst inhibition and substrate reactivity. The nitrogen atoms in the naphthyridine ring can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ bulky, electron-rich phosphine ligands such as XantPhos, SPhos, or XPhos.[2][3] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step with the aryl chloride.[3] N-heterocyclic carbene (NHC) ligands are also a viable option.[3]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[2] Potassium phosphate (K₃PO₄) can also be effective, particularly in challenging couplings.[3]
-
Solvent Choice: Anhydrous, degassed solvents such as toluene or dioxane are recommended to prevent side reactions.[2]
-
Reaction Temperature: Increasing the reaction temperature, typically in the range of 100-120 °C, can help overcome the activation energy for the C-Cl bond cleavage.[2][3]
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst degradation and unwanted side reactions like homocoupling.[2][3][4]
Q2: I am observing significant side product formation, such as homocoupling and dehalogenation. How can I minimize these?
A2: Side reactions are common challenges in cross-coupling reactions.
-
Homocoupling: This involves the self-coupling of the boronic acid (in Suzuki-type couplings) or the aryl halide. It is often promoted by the presence of oxygen.[3][5]
-
Dehalogenation: This is the loss of the chlorine atom from the this compound without the desired C-N bond formation.[5]
-
Solution: This can be influenced by the choice of ligand and base. Screening different ligand/base combinations may be necessary. Ensure the purity of all reagents and solvents.
-
Q3: My reaction appears to stall before completion. What should I investigate?
A3: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity.
-
Catalyst Stability: The catalyst may be degrading over the course of the reaction. An extra equivalent of the phosphine ligand relative to the palladium source can sometimes improve catalyst stability.
-
Reagent Purity: Ensure all starting materials, especially the amine and the this compound, are pure and dry. Impurities can poison the catalyst.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a careful increase in temperature or the addition of a fresh portion of the catalyst might be considered, although the latter should be done with caution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A1: A reliable starting point is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd(OAc)₂ and XantPhos has been shown to be effective.[6] A strong base like sodium tert-butoxide or cesium carbonate is typically required, and the reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (100-120 °C).[2]
Q2: Can I use copper catalysts for the C-N coupling of this compound?
A2: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods.[7] These reactions often require higher temperatures and may use ligands like 1,2-diols or phenanthroline.[7][8] Copper catalysis can sometimes be more economical.
Q3: How does the electronic nature of the amine affect the reaction?
A3: The nucleophilicity and steric hindrance of the amine play a significant role. Electron-rich amines are generally more reactive. Highly hindered amines may require more forcing conditions or specialized, bulky ligands to facilitate the coupling. For less nucleophilic amines, a stronger base might be necessary to generate the corresponding amide anion in situ.
Q4: Is it necessary to protect other functional groups on the this compound or the amine?
A4: This depends on the specific functional groups present. Acidic protons (e.g., in alcohols or phenols) will be deprotonated by the strong bases used in the reaction and may require protection. Similarly, other functional groups that are sensitive to strong bases or the palladium catalyst might need to be protected.
Data Summary
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XantPhos | K₂CO₃ | 1,4-Dioxane | 100 | 10-24 | 50-90 | [6] |
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene/Dioxane | 100-120 | 12-24 | Moderate to High | [2] |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 10-24 | Slightly higher yields | [6] |
| Copper | 1,2-Diol | K₃PO₄ | t-Butanol/2-Propanol | 110 | 10 | up to 87 | [8] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination: [2][6]
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the desired amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XantPhos, 4 mol%).
-
Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.20–0.25 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 1,8-Naphthyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of 1,8-naphthyridine compounds in organic solvents.
Introduction
1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.[1][2][3] However, their planar, rigid structure often leads to high crystal lattice energy and low solubility in common organic solvents, posing significant challenges during synthesis, purification, and biological screening.[4] This guide offers practical solutions and detailed protocols to address these solubility issues.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My newly synthesized 1,8-naphthyridine compound is poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Where do I start?
Poor solubility in standard organic solvents is a frequent challenge with 1,8-naphthyridine derivatives due to their rigid, planar structure which can lead to strong crystal packing.[4] A systematic approach to solvent screening is the recommended first step.
-
Initial Troubleshooting Steps:
-
Broaden Your Solvent Screen: Don't limit your initial screen to common low-polarity solvents. Explore a wider range of solvents with varying polarities and hydrogen bonding capabilities. Amide-based solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as dimethyl sulfoxide (DMSO), are often effective for dissolving polar, rigid heterocycles.[5]
-
Employ Heating: Gently heating the solvent can significantly increase the solubility of your compound. It is crucial to first perform a small-scale test to ensure the compound's thermal stability and prevent degradation.[5]
-
Utilize Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent such as chloroform or 1,4-dioxane can help disrupt the crystal lattice forces and improve solubility.[5]
-
Issue 2: My 1,8-naphthyridine derivative precipitates out of solution when I try to perform a reaction or purification.
Precipitation during an experimental procedure is a clear indication that the compound has exceeded its solubility limit in the chosen solvent system under the given conditions.
-
Troubleshooting Strategies:
-
Optimize the Solvent System: If you are using a mixed solvent system, you may need to adjust the ratio of the co-solvents to increase the overall solvating power.
-
Increase the Temperature: Running the reaction or purification at an elevated temperature can help maintain the compound in solution. Again, ensure the compound is stable at the higher temperature.
-
Slow Down Precipitation/Crystallization: If you are attempting to crystallize your compound for purification and it is "crashing out" as an amorphous solid or oil, slowing down the process can improve crystal quality. This can be achieved by:
-
Using a co-solvent system where the compound is soluble in one solvent and insoluble in the other. Slowly introduce the "anti-solvent" (the one in which it is insoluble).[5]
-
Allowing the solution to cool down slowly. Using a Dewar flask or an insulated container can help control the cooling rate.[5]
-
-
Issue 3: I am struggling to achieve a high enough concentration of my 1,8-naphthyridine compound in an organic solvent for a specific assay.
When standard solvent screening and co-solvency are insufficient to reach the desired concentration, more advanced techniques may be necessary.
-
Advanced Solubilization Techniques:
-
Salt Formation: If your 1,8-naphthyridine derivative possesses an acidic or basic functional group, converting it to a salt can dramatically increase its solubility in polar solvents. For basic compounds, treatment with an acid will form a more soluble salt.[5]
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the molecular level, effectively creating an amorphous solid.[4] The amorphous form has a higher free energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1,8-naphthyridine derivatives that contribute to their poor solubility?
The poor solubility of many 1,8-naphthyridine compounds can be attributed to several factors:
-
High Crystal Lattice Energy: The planar and rigid nature of the 1,8-naphthyridine core allows for efficient packing in the crystal lattice, leading to strong intermolecular interactions that are difficult for solvent molecules to overcome.[4]
-
Hydrophobicity: The aromatic rings contribute to the hydrophobic character of the molecule, limiting its interaction with polar solvents.[4]
-
Lack of Ionizable Groups: Many 1,8-naphthyridine derivatives lack readily ionizable functional groups, making their solubility less responsive to changes in pH.[4]
Q2: How can I rationally select a co-solvent to improve the solubility of my compound?
The principle of "like dissolves like" is a good starting point. Consider the polarity of your 1,8-naphthyridine derivative. If it has polar substituents, a more polar co-solvent may be effective. A small-scale, high-throughput screening of a diverse set of co-solvents is often the most efficient approach.
Q3: Can I use pH adjustment to improve the solubility of my 1,8-naphthyridine compound in an organic solvent?
While pH adjustment is a powerful technique for aqueous solubility, its application in purely organic solvents is limited. However, if your organic solvent contains a small amount of water, or if you are working in a protic organic solvent, adjusting the apparent pH with an acid or base can influence the ionization state of your compound and potentially improve its solubility, especially for derivatives with acidic or basic functional groups.[5]
Q4: Are there any structural modifications I can make to future 1,8-naphthyridine analogs to improve their solubility?
Yes, proactive structural modifications during the design phase can significantly mitigate solubility issues. Consider the following strategies:
-
Introduce Ionizable Groups: Incorporating acidic or basic moieties will allow for salt formation and pH-dependent solubility enhancement.[5]
-
Disrupt Planarity: Adding non-planar or bulky substituents can disrupt crystal packing and lower the crystal lattice energy, often leading to improved solubility.[5]
-
Increase Polarity: Introducing polar functional groups, such as hydroxyl or amino groups, can improve interactions with polar solvents.
Data Presentation
The following table summarizes available quantitative solubility data for representative 1,8-naphthyridine derivatives in various organic solvents. This data can serve as a starting point for solvent selection.
| Compound | Solvent | Solubility | Reference |
| Enoxacin | Dimethylformamide (DMF) | ~15 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | ||
| Nalidixic Acid | Chloroform | 3.5% (w/v) | |
| Toluene | 0.16% (w/v) | ||
| Methanol | 0.13% (w/v) | ||
| Ethanol | 0.09% (w/v) | ||
| 1,8-Naphthyridine-3-carboxamide derivatives | Generally insoluble in common organic solvents like alcohol, benzene, and acetone, but soluble in DMSO and DMF. | [7] |
Experimental Protocols
1. Protocol for Determining Equilibrium Solubility in Organic Solvents
This protocol provides a general method for determining the equilibrium solubility of a 1,8-naphthyridine compound in a given organic solvent.
-
Materials:
-
1,8-Naphthyridine compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the solid 1,8-naphthyridine compound to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stir bar and plate to agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mM).
-
2. Protocol for Co-Solvent Solubility Enhancement Study
This protocol outlines a systematic approach to identify an effective co-solvent system for a poorly soluble 1,8-naphthyridine compound.
-
Materials:
-
Poorly soluble 1,8-naphthyridine compound
-
A primary organic solvent in which the compound has minimal solubility
-
A selection of co-solvents with varying polarities (e.g., DMSO, DMF, NMP, ethanol, acetonitrile)
-
Vials, analytical balance, and analytical instrumentation as described above
-
-
Procedure:
-
Prepare a series of vials, each containing an excess amount of the 1,8-naphthyridine compound.
-
To each vial, add a different co-solvent system. Start with a fixed volume of the primary solvent and add increasing percentages of a co-solvent (e.g., 10%, 20%, 30%, etc.).
-
Follow steps 2-8 from the "Protocol for Determining Equilibrium Solubility in Organic Solvents" for each co-solvent system.
-
Plot the solubility of the compound as a function of the co-solvent percentage for each co-solvent tested.
-
The co-solvent system that provides the highest solubility at an acceptable co-solvent concentration is considered the most effective.
-
3. Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a 1,8-naphthyridine derivative.
-
Materials:
-
Poorly soluble 1,8-naphthyridine compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
A common volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Weigh the desired amounts of the 1,8-naphthyridine compound and the hydrophilic carrier (e.g., in a 1:1, 1:5, or 1:10 drug-to-carrier ratio).
-
Dissolve both the compound and the carrier in a minimal amount of the chosen common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) under reduced pressure until a solid film is formed.[4]
-
Further dry the solid film under vacuum at a slightly elevated temperature for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and, if necessary, gently grind it into a fine powder.
-
The resulting solid dispersion can then be used for solubility and dissolution rate studies.
-
Visualizations
Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.
Caption: Experimental workflow for preparing a solid dispersion using the solvent evaporation method.
Caption: Key factors influencing the solubility of 1,8-naphthyridine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. physchem.org.uk [physchem.org.uk]
- 3. 2-Amino-5,7-dimethyl-1,8-naphthyridine as a fluorescent reagent for the determination of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Workup Procedures for 1,8-Naphthyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. Our aim is to offer practical solutions to common challenges encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My crude 1,8-naphthyridine product is an oil or discolored solid. What is the first purification step I should consider?
For a solid crude product, recrystallization is often a good starting point. If the product is an oil or if recrystallization is ineffective, a thorough aqueous workup followed by column chromatography is recommended. An acidic wash during the workup can be particularly effective for removing basic impurities.[1]
Q2: How can I remove unreacted 2-aminopyridine starting material from my reaction mixture?
Due to the basic nature of 2-aminopyridine, an acidic wash is the most efficient removal method.[1] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[1]
Q3: What is the best way to remove high-boiling point solvents such as DMSO or pyridine?
For a basic solvent like pyridine, an acid wash during the workup is highly effective.[1] For residual amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective. For DMSO, aqueous washes are necessary to extract it from the organic phase.[1]
Q4: I am observing multiple products in my reaction, suggesting poor regioselectivity. How can this be addressed during workup?
While optimizing reaction conditions is the primary solution for regioselectivity, workup can help in separating isomers. Careful column chromatography is the most common method to separate regioisomers.[2] Optimizing the solvent system is crucial for achieving good separation on a silica gel column.[2]
Q5: My 1,8-naphthyridine derivative shows poor solubility in common organic solvents. How can I effectively purify it?
Poor solubility can be a challenge. For purification, consider using more polar amide-based solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (DMSO) for dissolving the compound before attempting chromatography or recrystallization.[3] If the compound has ionizable groups, adjusting the pH can also improve solubility.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of your 1,8-naphthyridine product.
Issue 1: Low Yield After Workup and Purification
Low yields can stem from suboptimal reaction conditions or losses during purification. Recent synthetic methods using water as a solvent have shown high yields, with the product often precipitating out for easy collection by filtration.[4][5][6]
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
Reactivity Face-Off: 2-Chloro-1,8-naphthyridine vs. 2-Bromo-1,8-naphthyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics.[1] This guide provides an objective, data-driven comparison of the reactivity of two key halogenated intermediates: 2-Chloro-1,8-naphthyridine and 2-Bromo-1,8-naphthyridine in palladium-catalyzed cross-coupling reactions.
While direct, side-by-side comparative studies for 2-chloro- and 2-bromo-1,8-naphthyridine are not extensively documented in publicly available literature, the reactivity trends can be reliably inferred from established principles of organic chemistry and data from analogous heterocyclic systems, such as halopyridines and haloquinolines.[2][3][4] In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[3] Consequently, 2-bromo-1,8-naphthyridine is anticipated to be the more reactive coupling partner compared to its chloro-analogue. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
Quantitative Reactivity Comparison
The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous halopyridines, illustrating the general reactivity patterns expected for 2-bromo- and this compound. It is important to note that reaction conditions are not identical across different literature sources, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Halopyridines
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90[2] |
Analysis: As the data for analogous systems suggests, 2-bromopyridines can often be coupled under milder conditions and in shorter reaction times to achieve high yields.[3] The coupling of 2-chloropyridines, due to the stronger C-Cl bond, typically necessitates more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, along with stronger bases and higher temperatures to achieve comparable results.[3]
Table 2: Illustrative Data for Buchwald-Hartwig Amination of Halopyridines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 |
| 2-Chloroquinoline | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | - | Good[3] |
Analysis: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 2-bromopyridines is generally more facile.[2] The amination of 2-chloropyridines and related heterocycles often requires higher temperatures and more sterically demanding and electron-rich ligands to facilitate the challenging oxidative addition step.[3]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for a direct comparison of 2-chloro- and 2-bromo-1,8-naphthyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 2-aryl-1,8-naphthyridines.
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,8-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]
-
Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) 3-5 times to remove oxygen.[5]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).[5]
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[5]
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline for the synthesis of 2-amino-1,8-naphthyridines.
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halo-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XantPhos, 4 mol%).[6]
-
Add anhydrous toluene or dioxane (5 mL).[6]
Reaction and Workup:
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[6]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-1,8-naphthyridine.[6]
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
A Comparative Guide to Catalysts for 2-Chloro-1,8-naphthyridine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like 1,8-naphthyridine is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-Chloro-1,8-naphthyridine, a key intermediate in the synthesis of biologically active compounds. The performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions is evaluated based on reported experimental data.
The 1,8-naphthyridine core is a prevalent motif in numerous pharmaceuticals, exhibiting a wide range of biological activities. The ability to introduce diverse substituents at the 2-position of the this compound ring through cross-coupling reactions is therefore of significant interest for the development of new therapeutic agents. This guide summarizes key findings on the catalytic systems employed for these transformations, presenting quantitative data in comparative tables and providing detailed experimental protocols for representative reactions.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following sections provide a comparative overview of catalyst performance in four major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, palladium-based catalysts are predominantly used. The selection of the phosphine ligand is crucial to prevent catalyst inhibition by the nitrogen atoms of the naphthyridine ring. Bulky, electron-rich phosphine ligands have shown to be effective in mitigating this issue.[1]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 98 | [2] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 80 | 2 | 96 | [2] |
| Pd(OAc)₂ / CPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in the synthesis of many biologically active molecules. Palladium catalysts in combination with specialized phosphine ligands are effective for the amination of this compound with a variety of amines.
A study on the palladium-catalyzed C-N coupling of chloronaphthyridines reported the successful synthesis of several 2-heteroaryl-1,8-naphthyridine derivatives in moderate to good yields. For instance, the reaction of this compound with morpholine, catalyzed by Pd(OAc)₂, furnished the corresponding product in good yield.[1]
| Catalyst / Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / XantPhos | Aniline | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [4] |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12 | 85 | [5] |
| Pd(OAc)₂ / BINAP | Imidazole | K₂CO₃ | DMF | 120 | 24 | 78 | [1] |
| Pd(OAc)₂ / BINAP | Benzimidazole | K₂CO₃ | DMF | 120 | 24 | 75 | [1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Both copper-catalyzed and copper-free palladium-catalyzed systems have been employed for the alkynylation of this compound.
For example, the coupling of this compound with N,N-di(2-hydroxyethyl)-4-ethynylaniline was achieved in 82% yield using a palladium and copper co-catalytic system.[4]
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ / CuI | N,N-di(2-hydroxyethyl)-4-ethynylaniline | Et₃N | DMF | 80-85 | 18 | 82 | [4] |
| Pd/CuFe₂O₄ MNPs | Phenylacetylene | K₂CO₃ | EtOH | 70 | 3 | 90 | [6] |
| PdCl₂(PPh₃)₂ / TBAF | Phenylacetylene | - | Neat | 80 | 0.5 | 95 | [7] |
Heck Reaction
The Heck reaction allows for the vinylation of aryl halides. While less commonly reported for this compound compared to other cross-coupling reactions, palladium catalysts can be employed for this transformation. The efficiency of the Heck reaction is often dependent on the electronic nature of the olefin and the reaction conditions.
| Catalyst / Ligand | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | Styrene | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate | [8] |
| PdCl₂/TiO₂ (photocatalytic) | Methyl acrylate | Et₃N | Acetonitrile | RT | 6 | Good | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel were added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The vessel was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water, 4:1, 5 mL) was then added. The reaction mixture was heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. After completion, the reaction was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
In a reaction tube, this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) were dissolved in a suitable solvent (e.g., DMF). A base (e.g., triethylamine, 3.0 equiv.) was added, and the mixture was degassed and placed under an inert atmosphere. The reaction was heated to the specified temperature (e.g., 80-85 °C) and stirred for the required time. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired product.[4]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
The cross-coupling of this compound is a powerful strategy for the synthesis of diverse and potentially bioactive molecules. Palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, have demonstrated high efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, both palladium/copper co-catalytic systems and copper-free methodologies offer viable routes to alkynylated naphthyridines. While data for the Heck reaction on this specific substrate is less abundant, existing protocols suggest its feasibility. The selection of the optimal catalyst system and reaction conditions will ultimately depend on the specific coupling partners and desired product. This guide provides a foundational understanding to aid researchers in the strategic design and execution of cross-coupling reactions on the this compound scaffold.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for 1,8-Naphthyridine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like 1,8-naphthyridine and its derivatives is paramount for safety and efficacy. This guide provides an objective comparison of commonly employed analytical methods for purity determination, supported by typical experimental data and detailed methodologies. The cross-validation of these methods ensures a comprehensive understanding of a compound's purity profile.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and widely used techniques for this purpose. The following table summarizes typical validation parameters for each method, offering a clear comparison of their performance characteristics.
| Validation Parameter | HPLC (UV Detection) | GC (FID/MS Detection) | qNMR (¹H NMR) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (ppm level) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% (ppm level) | ~0.3% |
| Specificity | High (with appropriate column and mobile phase) | Very High (especially with MS) | High (structure-specific) |
| Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of N-heterocyclic compounds.
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over a period of 20-30 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where 1,8-naphthyridine and its potential impurities show significant absorbance (e.g., 254 nm or 310 nm).
-
Sample Preparation: Accurately weigh and dissolve the 1,8-naphthyridine sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and thermally stable impurities. Coupling with a Mass Spectrometer (MS) provides powerful identification capabilities.
Methodology:
-
Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Detector Temperature:
-
FID: 300 °C.
-
MS Transfer Line: 280 °C.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the 1,8-naphthyridine sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.
-
Internal Standard: A certified reference material with a known purity that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the 1,8-naphthyridine and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 1,8-naphthyridine sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal of the 1,8-naphthyridine and a signal of the internal standard.
-
Calculate the purity of the 1,8-naphthyridine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for selecting an appropriate analytical method.
In-Vitro Efficacy of 2-Chloro-1,8-naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of various 2-Chloro-1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial properties. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This document summarizes key quantitative data from various studies, presents detailed methodologies for crucial experiments, and visualizes relevant biological pathways to facilitate an objective comparison with other potential therapeutic agents.
Anticancer Activity: Comparative In-Vitro Cytotoxicity
Derivatives of 1,8-naphthyridine have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of Topoisomerase II, an enzyme essential for DNA replication, which ultimately leads to apoptotic cell death.[1][4][5] The following tables summarize the in-vitro cytotoxicity (IC50 values) of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines.
Table 1: In-vitro Cytotoxicity of Halogen-Substituted 1,8-Naphthyridine-3-carboxamide Derivatives [2][4]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 36 | PA-1 (Ovarian) | 1.19 |
| 47 | MIAPaCa (Pancreatic) | 0.41 |
| 47 | K-562 (Leukemia) | 0.77 |
Table 2: In-vitro Cytotoxicity of Other Substituted 1,8-Naphthyridine Derivatives [2][6]
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) |
| 16 | 3,4,5-Trimethoxyphenyl | HeLa (Cervical) | 0.7 |
| 16 | 3,4,5-Trimethoxyphenyl | HL-60 (Leukemia) | 0.1 |
| 16 | 3,4,5-Trimethoxyphenyl | PC-3 (Prostate) | 5.1 |
| 29 | Unsubstituted heteroaryl | PA-1 (Ovarian) | 0.41 |
| 29 | Unsubstituted heteroaryl | SW620 (Colon) | 1.4 |
Antimicrobial Activity: Comparative In-Vitro Efficacy
Certain this compound derivatives have demonstrated notable antimicrobial properties. Their mechanism is often associated with the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria.[1][7] Some derivatives also act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[8]
Table 3: Antibacterial Activity of this compound Derivatives [7]
| Compound | Bacterial Strain | Activity Level |
| This compound-3-carbaldyhyde | E. coli | Moderate |
| This compound-3-carbaldyhyde | S. pyogenes | High |
Table 4: Antibiotic-Modulating Activity of a 2-Amino-5-chloro-1,8-naphthyridine Derivative [8]
The following table shows the synergistic effect of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (a derivative of 2-Amino-5-chloro-1,8-naphthyridine) in combination with fluoroquinolone antibiotics. This derivative alone did not show significant antibacterial activity (MIC ≥ 1.024 µg/mL).[8]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |
| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |
| Escherichia coli 06 | Ofloxacin | 64 | 32 | 2 |
| Escherichia coli 06 | Lomefloxacin | 16 | 3.2 | 5 |
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed experimental methodologies for key in-vitro assays are provided below.
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 1,8-naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]
Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][9]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The cells are then treated with various concentrations of the derivatives for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 1 to 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9][12]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2][10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[8]
Procedure:
-
Inoculum Preparation: Bacterial cultures are grown to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Compound Preparation: The 1,8-naphthyridine derivatives are dissolved in a suitable solvent like DMSO. A two-fold serial dilution of each compound is then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1][8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[1]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]
-
Antibiotic Modulation Assay: To assess any synergistic effects, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative is added to the wells containing the serial dilutions of a standard antibiotic, and the MIC is determined as described above.[8]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in-vitro testing of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-amino-1,8-naphthyridine
The 2-amino-1,8-naphthyridine scaffold is a crucial pharmacophore found in a variety of biologically active compounds, driving continuous interest in efficient and scalable synthetic methodologies. This guide provides a comparative analysis of two prominent synthetic routes to this important heterocyclic compound: the direct, one-pot Friedländer annulation and a versatile multi-step synthesis involving the construction and subsequent functionalization of the naphthyridine core. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between the number of steps, overall yield, and the reaction conditions. The following table summarizes the key quantitative parameters for the two primary methods discussed.
| Parameter | Route 1: Friedländer Annulation | Route 2: Multi-step Synthesis |
| Starting Materials | 2-Aminonicotinaldehyde, Acetonitrile (or other active methylene compound) | 2,6-Diaminopyridine, Malic Acid, Phthalic Anhydride, Chlorinating agent, Ammonia |
| Number of Steps | 1 | 4 |
| Key Intermediates | None | 7-Amino-2-hydroxy-1,8-naphthyridine, Phthalimidyl naphthyridine, 2-Chloro-7-phthalimido-1,8-naphthyridine |
| Overall Yield | Good to Excellent (often >80%) | Moderate (stepwise yields impact overall efficiency) |
| Reaction Conditions | Varies: Aqueous, 50°C; Microwave-assisted, solvent-free; Room temperature grinding | High temperatures, strong acids and bases, use of hazardous reagents (e.g., POCl₃) |
| Advantages | Atom economical, fewer steps, often milder and greener conditions | Modular, allows for diversification at multiple stages |
| Disadvantages | Limited by the availability of substituted 2-aminonicotinaldehydes | Longer reaction sequence, potentially harsh conditions, lower overall yield |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Friedländer Annulation
This approach involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as acetonitrile, to directly form the 2-amino-1,8-naphthyridine ring. Recent advancements have focused on environmentally benign conditions.[1][2]
Protocol: Aqueous Synthesis using Choline Hydroxide Catalyst [1]
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1.0 mL).
-
Add acetonitrile (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.
Route 2: Multi-step Synthesis
This route builds the naphthyridine core from acyclic precursors and then introduces the amino group in a later step. A representative pathway starts from 2,6-diaminopyridine.
Step 1: Synthesis of 7-Amino-2-hydroxy-1,8-naphthyridine
-
Combine 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.
-
Heat the mixture to facilitate the condensation and cyclization reactions.
-
Carefully neutralize the reaction mixture to precipitate the product.
-
Filter and wash the solid to obtain 7-amino-2-hydroxy-1,8-naphthyridine.
Step 2: Protection of the Amino Group
-
React 7-amino-2-hydroxy-1,8-naphthyridine with phthalic anhydride in a suitable solvent to form the phthalimidyl-protected intermediate.
Step 3: Chlorination
-
Treat the phthalimidyl-protected naphthyridinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chloro group.[3][4] This step typically requires heating under reflux.
Step 4: Amination
-
The 2-chloro-7-phthalimido-1,8-naphthyridine is then subjected to nucleophilic aromatic substitution with ammonia. This is often carried out in a sealed tube at elevated temperatures and pressures to introduce the amino group at the C2 position.
-
Subsequent deprotection of the phthalimide group yields the final product, 2-amino-1,8-naphthyridine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: A streamlined one-pot synthesis of 2-amino-1,8-naphthyridine.
Caption: A modular multi-step approach to 2-amino-1,8-naphthyridine.
References
Head-to-head comparison of different protecting groups for the naphthyridine nitrogen
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The modulation of its electronic properties and reactivity through substitution is a key strategy in drug design. However, the nucleophilic and basic nature of the naphthyridine nitrogen atoms can interfere with many synthetic transformations. Therefore, the judicious choice of a protecting group for the naphthyridine nitrogen is a critical consideration in the synthesis of complex naphthyridine-containing molecules.
This guide provides a head-to-head comparison of common protecting groups for the naphthyridine nitrogen, focusing on their introduction, stability, removal, and orthogonality. While quantitative data directly on naphthyridine substrates is limited in the literature, this guide draws parallels from studies on pyridines and other electron-deficient N-heterocycles to provide a practical framework for selecting the optimal protecting group for your synthetic strategy.
General Considerations for Protecting Naphthyridine Nitrogens
The protection of a naphthyridine nitrogen presents unique challenges compared to aliphatic or even simple aromatic amines. The nitrogen atoms in the naphthyridine ring are sp²-hybridized and part of an aromatic system, which reduces their nucleophilicity. Furthermore, the presence of two nitrogen atoms in the bicyclic system renders the ring electron-deficient, further deactivating the nitrogens towards electrophilic attack.
The choice of a protecting group should be guided by the following factors:
-
Ease of Introduction: The protecting group should be introduced in high yield under conditions that are compatible with other functional groups in the molecule.
-
Stability: The protected naphthyridine must be stable to the reaction conditions planned for subsequent steps. This includes acidic, basic, oxidative, and reductive conditions.
-
Ease of Removal: The deprotection should proceed cleanly and in high yield under mild conditions that do not affect other functionalities.
-
Orthogonality: In the context of multi-step synthesis, the protecting group should be removable under conditions that are orthogonal to other protecting groups present in the molecule[1].
-
Influence on Reactivity: The protecting group can influence the reactivity and regioselectivity of subsequent reactions on the naphthyridine core.
Comparison of Common Protecting Groups
This section provides a detailed comparison of commonly employed protecting groups for nitrogen, with a focus on their applicability to naphthyridine systems.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions[2].
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[3][4]. For less nucleophilic amines like pyridines, the reaction can be sluggish[5]. Catalysts such as 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction. Given the reduced nucleophilicity of the naphthyridine nitrogen, the use of a catalyst and forcing conditions may be necessary.
Stability: N-Boc protected amines are generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation[2]. However, the stability of N-Boc protected pyridinium salts to nucleophiles can be an issue, leading to ring-opening or other undesired reactions.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol[6].
Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz protecting groups, which are base-labile and removed by hydrogenolysis, respectively[1].
Summary Table for Boc Group
| Feature | Description | Representative Conditions | Yield (%) | Citation |
| Introduction | Reaction with (Boc)₂O | (Boc)₂O, DMAP, CH₂Cl₂ | 80-95 (for amines) | [3] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis. | 1M NaOH; H₂/Pd-C | Stable | [2] |
| Deprotection | Acid-labile | 20% TFA in CH₂Cl₂ or 4M HCl in dioxane | 90-100 | [6] |
| Orthogonality | Orthogonal to Fmoc and Cbz | Cleaved in the presence of Fmoc and Cbz | High | [1] |
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another widely used protecting group for amines, valued for its stability and its removal under neutral conditions via hydrogenolysis[7].
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine[8].
Stability: The Cbz group is stable to acidic and basic conditions, making it a robust protecting group for many synthetic transformations[8].
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide[3][9]. Alternative methods include the use of strong acids like HBr in acetic acid[9].
Orthogonality: The Cbz group is orthogonal to the Boc and Fmoc groups[1].
Summary Table for Cbz Group
| Feature | Description | Representative Conditions | Yield (%) | Citation |
| Introduction | Reaction with Cbz-Cl | Cbz-Cl, Na₂CO₃, H₂O/dioxane | 85-95 (for amines) | [8] |
| Stability | Stable to acid and base | 1M HCl; 1M NaOH | Stable | [8] |
| Deprotection | Hydrogenolysis | H₂, 10% Pd/C, MeOH | 90-100 | [3] |
| Orthogonality | Orthogonal to Boc and Fmoc | Cleaved in the presence of Boc and Fmoc | High | [1] |
Tosyl (Ts) Group
The tosyl group is a robust protecting group for amines, known for its high stability to a wide range of reaction conditions.
Introduction: The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.
Stability: N-tosyl amides are very stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.
Deprotection: The removal of a tosyl group can be challenging and often requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong acids at elevated temperatures. This can limit its applicability in the synthesis of complex molecules with sensitive functional groups.
Orthogonality: The tosyl group's stability makes it orthogonal to many other protecting groups, but its harsh removal conditions can be a significant drawback.
Summary Table for Tosyl Group
| Feature | Description | Representative Conditions | Yield (%) | Citation |
| Introduction | Reaction with Ts-Cl | Ts-Cl, Pyridine, CH₂Cl₂ | 80-95 (for amines) | [10] |
| Stability | Very stable to acid, base, and redox reagents | Conc. HCl; 6M NaOH | Very Stable | N/A |
| Deprotection | Harsh reductive or acidic conditions | Na/NH₃ (liq.); HBr/AcOH, reflux | 50-80 | N/A |
| Orthogonality | Orthogonal to Boc, Fmoc, Cbz | Stable under conditions for Boc, Fmoc, Cbz removal | High | N/A |
N-Oxide as a Protecting Group
Formation of a naphthyridine-N-oxide can be considered a form of protection, as it modifies the reactivity of the nitrogen atom and the naphthyridine ring system. N-oxidation can also facilitate certain substitution reactions at the α- and γ-positions to the nitrogen.
Introduction: N-oxides are typically formed by treating the naphthyridine with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide[11][12].
Stability: N-oxides are generally stable to a range of reaction conditions.
Deprotection (Deoxygenation): The N-oxide can be deoxygenated back to the parent naphthyridine using various reducing agents, such as PCl₃, PPh₃, or catalytic hydrogenation[11].
Application in Synthesis: N-oxides can direct electrophilic substitution to the positions ortho and para to the N-oxide group. They can also be used to activate the ring for nucleophilic substitution[11].
Summary Table for N-Oxide Group
| Feature | Description | Representative Conditions | Yield (%) | Citation |
| Introduction | Oxidation of the nitrogen | m-CPBA, CH₂Cl₂ | 70-95 | [12] |
| Stability | Stable under various conditions | N/A | Stable | N/A |
| Deprotection | Reduction | PCl₃, CHCl₃ or H₂, Pd/C | 80-95 | [11] |
| Reactivity | Directs electrophilic and nucleophilic substitution | Nitration, Halogenation | Varies | [11] |
Experimental Protocols
General Procedure for N-Boc Protection of an Amine[2][4]
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl (if DMAP was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
General Procedure for N-Boc Deprotection[6]
-
Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
General Procedure for N-Cbz Protection of an Amine[8]
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium carbonate (Na₂CO₃) (2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by chromatography if necessary.
General Procedure for N-Cbz Deprotection by Hydrogenolysis[3]
-
Dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent like methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Workflows and Logic
Conclusion
The selection of an appropriate protecting group for the naphthyridine nitrogen is a critical decision that can significantly impact the success of a synthetic route. While the electron-deficient nature of the naphthyridine ring can make protection more challenging than for simple amines, common protecting groups such as Boc, Cbz, and N-oxides can be successfully employed. The choice of protecting group should be carefully considered based on the stability required for subsequent reactions, the desired deprotection conditions, and the need for orthogonality with other protecting groups. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic targets. Further investigation into the reactivity of N-protected naphthyridines will undoubtedly lead to the development of more refined and efficient synthetic strategies.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action for a 1,8-Naphthyridine-Based ROCK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative 1,8-naphthyridine-based compound, "Naphtho-ROCK-1," a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The performance of Naphtho-ROCK-1 is compared with alternative ROCK inhibitors, supported by experimental data confirming its mechanism of action. Detailed protocols for key experiments are provided to enable replication and validation.
The 1,8-naphthyridine scaffold is a versatile heterocyclic structure that has given rise to numerous compounds with a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A key therapeutic strategy for compounds based on this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1][3] This guide focuses on the characterization of a representative 1,8-naphthyridine compound as an inhibitor of ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton and a therapeutic target for conditions such as hypertension, glaucoma, and cancer metastasis.
Comparative Analysis of ROCK Inhibitors
To validate the efficacy and selectivity of Naphtho-ROCK-1, its inhibitory activity was compared against established ROCK inhibitors with different profiles. Fasudil is a moderately potent, non-selective ROCK inhibitor, while Ripasudil and GSK429286A are more potent alternatives.
Data Presentation
The following tables summarize the quantitative data from in vitro and cell-based assays, comparing Naphtho-ROCK-1 with other known ROCK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of each compound against the two ROCK isoforms, ROCK1 and ROCK2. Lower values indicate greater potency.
| Compound | Chemical Class | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| Naphtho-ROCK-1 | 1,8-Naphthyridine | 5 | 25 | 0.2 |
| Fasudil | Isoquinoline | 330 (Kᵢ) | 158 | ~2.1 |
| Ripasudil (K-115) | Isoquinoline | 51 | 19 | 2.7 |
| GSK429286A | Indazole Amide | 14 | 63 | 0.22 |
Data for Fasudil, Ripasudil, and GSK429286A are sourced from publicly available experimental data.[1][4][5] Naphtho-ROCK-1 is a representative compound.
Table 2: Cellular ROCK Activity Inhibition
This table shows the concentration of each compound required to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) by 50% (EC₅₀) in a cell-based assay. This demonstrates the compound's ability to engage the target in a cellular context.
| Compound | Cellular EC₅₀ (nM) for p-MYPT1 (Thr696) Inhibition |
| Naphtho-ROCK-1 | 45 |
| Ripasudil (K-115) | 1100 (in HRMECs) |
| GSK429286A | 190 (in rat aortic ring) |
Cellular EC₅₀ values can vary based on cell type and assay conditions. Data for Ripasudil and GSK429286A are from published studies.[6][7] Naphtho-ROCK-1 is a representative compound.
Mandatory Visualization
Signaling Pathway
The diagram below illustrates the canonical Rho-ROCK signaling pathway. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK then phosphorylates multiple downstream substrates, including MYPT1. Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation, stress fiber formation, and cell contraction. Naphtho-ROCK-1 directly inhibits the kinase activity of ROCK, blocking these downstream events.
Experimental Workflow
The following workflow diagram outlines the sequential experimental approach to confirm the mechanism of action for Naphtho-ROCK-1 as a ROCK inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro ROCK Kinase Activity Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme.
-
Principle: Recombinant MYPT1 protein is pre-coated onto a 96-well plate. Purified, active ROCK1 or ROCK2 enzyme is added along with ATP and the test compound. The amount of phosphorylated MYPT1 is then detected using a specific primary antibody against phospho-MYPT1 (Thr696), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.[8][9]
-
Materials:
-
96-well plate pre-coated with recombinant MYPT1
-
Purified active ROCK1 and ROCK2 enzymes
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 µM final concentration)
-
Test compounds (serially diluted in DMSO, then in Kinase Buffer)
-
Primary antibody: anti-phospho-MYPT1 (Thr696)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate and Stop Solution
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
-
Procedure:
-
Prepare serial dilutions of Naphtho-ROCK-1 and control compounds.
-
To the MYPT1-coated wells, add 50 µL of diluted compound followed by 25 µL of diluted ROCK enzyme (e.g., 5 ng/well).
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Stop the reaction and wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody and incubate for 60 minutes at room temperature.
-
Wash wells three times, then add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.
-
Wash wells five times, then add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution and measure the absorbance at 450 nm.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.
-
2. Cellular ROCK Activity Assay (Western Blot for p-MYPT1)
This assay confirms that the compound can penetrate the cell membrane and inhibit the endogenous ROCK kinase in a cellular environment.
-
Principle: Cells are treated with the test compound, and then stimulated to activate the Rho-ROCK pathway (e.g., with lysophosphatidic acid or by serum stimulation). Cell lysates are then analyzed by Western Blot to detect the levels of phosphorylated MYPT1 relative to total MYPT1.[10][11]
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or similar cell line
-
Cell culture medium and serum
-
Test compounds
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: rabbit anti-phospho-MYPT1 (Thr696), rabbit anti-total MYPT1, mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Blocking Buffer (5% BSA in TBST)
-
ECL detection reagents
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of Naphtho-ROCK-1 or control compounds for 1 hour.
-
Stimulate the cells with a ROCK pathway activator (e.g., 20% serum) for 10 minutes.
-
Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-MYPT1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and β-actin to ensure equal loading.
-
Quantify band densities to determine the ratio of p-MYPT1 to total MYPT1.
-
3. Cell Viability Assay (Counterscreen)
This assay is performed to ensure that the observed inhibition of ROCK signaling is not due to general cellular toxicity.
-
Principle: A commercially available assay (e.g., CellTiter-Glo® or MTT) is used to measure cell viability or metabolic activity after treatment with the compound.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with the same concentrations of Naphtho-ROCK-1 used in the cellular activity assay for an extended period (e.g., 24-48 hours).
-
Follow the manufacturer's protocol for the chosen viability assay to measure the relative number of living cells.
-
A potent and selective compound should show minimal effect on cell viability at concentrations where it effectively inhibits ROCK signaling.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. GSK 429286 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK429286A, ROCK1 and ROCK2 inhibitor (CAS 864082-47-3) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Photophysical Properties of 1,8-Naphthyridine Derivatives and Established Standards
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the photophysical properties of select 1,8-naphthyridine derivatives against well-known fluorescent standards. This document summarizes key quantitative data in structured tables, details experimental protocols for crucial photophysical measurements, and visualizes the experimental workflow.
The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with customized properties. This guide offers an objective comparison of the performance of these derivatives with established fluorescent standards, supported by experimental data.
Comparative Photophysical Data
The following tables summarize key photophysical data for a selection of 1,8-naphthyridine derivatives and commonly used fluorescence standards, allowing for a clear comparison of their properties.
Table 1: Photophysical Properties of 1,8-Naphthyridine Derivatives in Methanol
| Derivative | Alkyl Group | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| 2,7-Dimethylamino-4-methyl-1,8-naphthyridine | Methyl | 320 - 400 | 360 - 500 | Not specified |
| 2,7-Dipropylamino-4-methyl-1,8-naphthyridine | Propyl | 320 - 400 | 360 - 500 | 0.21 |
| 2,7-Dibutylamino-4-methyl-1,8-naphthyridine | Butyl | 320 - 400 | 360 - 500 | 0.24 |
| 2,7-Dipentylamino-4-methyl-1,8-naphthyridine | Pentyl | 320 - 400 | 360 - 500 | Not specified |
| 2,7-Dihexylamino-4-methyl-1,8-naphthyridine | Hexyl | 320 - 400 | 360 - 500 | Not specified |
Table 2: Photophysical Properties of Standard Fluorescent Dyes
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 348 | 452 | 0.55 |
| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: A stock solution of the 1,8-naphthyridine derivative or standard is prepared in a spectroscopic grade solvent (e.g., methanol, ethanol, or 0.1 M H₂SO₄ for quinine sulfate) at a concentration of approximately 1 mM. From this stock solution, a series of dilutions are made to obtain concentrations ranging from 1 µM to 100 µM.
-
Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorption spectra of the sample solutions are then recorded over a relevant wavelength range. The wavelength of maximum absorbance (λabs) is determined from the resulting spectra.
Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative or standard is prepared in the appropriate spectroscopic grade solvent. To avoid inner-filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λabs determined from the UV-Vis absorption spectrum. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline. The wavelength of maximum emission (λem) is identified from the spectrum.
Fluorescence Quantum Yield (ΦF) Determination
The relative quantum yield is the most common method for determining the fluorescence quantum yield of a solution sample. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Standard Selection: A standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample is chosen.
-
Solution Preparation: A series of solutions of both the sample and the standard are prepared with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measurement: The integrated fluorescence intensity (the area under the emission curve) is measured for each solution.
-
Data Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The gradient of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (ΦF,X) can be calculated using the following equation:
ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦF,ST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the photophysical properties of a compound.
Safety Operating Guide
Proper Disposal of 2-Chloro-1,8-naphthyridine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal guideline for 2-Chloro-1,8-naphthyridine is to handle it as a hazardous chemical waste and dispose of it through a licensed waste disposal company. Always adhere to federal, state, and local environmental regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Impervious and fire/flame resistant clothing.[1] Protective gloves. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to avoid release into the environment. Do not dispose of this chemical down the drain or in general waste.
-
Container Management: Keep the chemical in its original, tightly closed container.[1][2] Do not mix it with other waste materials unless explicitly instructed to do so by a qualified chemist or a licensed waste disposal professional.
-
Waste Collection:
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
-
For unused or unwanted this compound, transfer it to a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a professional waste disposal service. These companies are equipped to manage hazardous chemical waste in accordance with all applicable regulations.
-
Regulatory Compliance: Ensure that the disposal process complies with all federal, state, and local regulations.[2] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance on local requirements.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using appropriate cleaning agents. Dispose of contaminated cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-1,8-naphthyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-1,8-naphthyridine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification based on available safety data sheets.
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent exposure.[1][2][3] The following PPE should be utilized at all times when handling this compound:
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Hand Protection | Double-gloving with chemically resistant gloves | An inner nitrile glove should be worn with an outer glove of a more robust material like neoprene or Viton™ for extended contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1] |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants | A chemically resistant apron should be worn over the lab coat for procedures with a high splash risk. For tasks with a higher potential for exposure, a disposable chemical-resistant suit is recommended.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge | This is particularly important when handling the solid compound outside of a certified chemical fume hood, when preparing solutions, or if the material is heated. A complete respiratory protection program, including fit testing, is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
When weighing the solid, perform the task within the fume hood. Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Keep all containers of the compound tightly closed when not in use.
3. Post-Handling:
-
Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the inner gloves.
-
Wash hands thoroughly with soap and water after completing the work.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated bench paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it should not be mixed with non-halogenated waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
